Tert-butyl 3-bromobenzylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3-bromophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEVOUCZQOLENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452739 | |
| Record name | tert-butyl 3-bromobenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171663-13-1 | |
| Record name | tert-butyl 3-bromobenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-bromobenzylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of Tert-butyl 3-bromobenzylcarbamate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-bromobenzylcarbamate, a member of the carbamate family, is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a bromine atom on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the benzylamine nitrogen. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules. The bromo-substituent provides a reactive handle for cross-coupling reactions, allowing for the introduction of various functionalities, while the Boc group offers a stable yet readily cleavable protecting group for the amine, essential for multi-step synthetic strategies. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental data and methodologies.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BrNO₂ | PubChem[1] |
| Molecular Weight | 286.16 g/mol | PubChem[2] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Data not available | --- |
| Boiling Point | 370.3 °C at 760 mmHg (predicted) | --- |
| Density | 1.319 g/cm³ (predicted) | --- |
| Solubility | Soluble in organic solvents | General chemical knowledge |
| InChI | InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) | PubChem[1] |
| SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)Br | PubChem[1] |
| CAS Number | 171663-13-1 | --- |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the benzylic protons, and the aromatic protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ |
| ~4.30 | Doublet | 2H | -CH₂- |
| ~5.00 | Broad Singlet | 1H | -NH- |
| 7.15 - 7.45 | Multiplet | 4H | Aromatic protons |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~28.5 | -C(CH₃)₃ |
| ~44.5 | -CH₂- |
| ~80.0 | -C(CH₃)₃ |
| 122.0 - 142.0 | Aromatic carbons |
| ~156.0 | C=O (Carbamate) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-Br bonds.
| Frequency (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H stretch |
| 3000 - 2850 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carbamate) |
| 1600 - 1450 | C=C stretch (aromatic) |
| 600 - 500 | C-Br stretch |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 285/287 | [M]⁺ (isotopic pattern for Br) |
| 230/232 | [M - C₄H₉]⁺ |
| 170/172 | [BrC₆H₄CH₂]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and reliable method involves the reaction of 3-bromobenzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
General Synthesis Protocol
Materials:
-
3-Bromobenzylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromobenzylamine hydrochloride in a suitable organic solvent (e.g., dichloromethane or THF), add a base such as triethylamine or an aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt and free the amine.
-
To the resulting mixture, add a solution of di-tert-butyl dicarbonate (1.0 - 1.2 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The melting point of the solid product should also be determined.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the bromine atom on the aromatic ring and the Boc-protected amine.
Reactions at the Bromine Position
The carbon-bromine bond is a versatile functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing alkyl, alkenyl, or aryl groups at the 3-position of the benzyl ring.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to introduce vinyl groups.
-
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, provides a route to substituted alkynes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, amides, or carbamates can be used to form new carbon-nitrogen bonds.
Reactions involving the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
-
Deprotection: The Boc group can be readily cleaved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane or methanol. This regenerates the free amine, which can then be used in subsequent synthetic steps.
Logical Workflow for Synthesis and Application
The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of this compound.
Caption: A logical workflow for the synthesis and application of this compound.
Biological Activity
There is limited publicly available information specifically detailing the biological activity or signaling pathways of this compound. However, the structural motifs present in this molecule are found in numerous biologically active compounds. The bromophenyl group can be a key pharmacophore in various therapeutic agents, and the benzylcarbamate moiety is a common feature in medicinal chemistry.
Derivatives of this compound, where the bromine atom is replaced through cross-coupling reactions, could potentially exhibit a wide range of biological activities, including but not limited to:
-
Enzyme Inhibition: The substituted phenyl ring could interact with the active sites of various enzymes.
-
Receptor Binding: The overall structure could serve as a scaffold for designing ligands for specific receptors.
-
Antimicrobial or Anticancer Activity: Many compounds containing substituted benzylamine moieties have shown promise in these therapeutic areas.[3][4][5]
Further research is required to elucidate the specific biological effects and potential therapeutic applications of this compound and its derivatives.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its key features, the reactive bromine atom and the stable Boc-protecting group, allow for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical research. While detailed experimental data for some of its physical properties and its specific biological activities are not extensively documented, its synthetic utility is well-established based on the known reactivity of its functional groups. This guide provides a foundational understanding of this compound for researchers and scientists working in the field of chemical synthesis and drug discovery.
References
- 1. PubChemLite - this compound (C12H16BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. tert-Butyl 3-(bromomethyl)phenylcarbamate | C12H16BrNO2 | CID 14523558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review | MDPI [mdpi.com]
- 5. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl 3-bromobenzylcarbamate (CAS: 171663-13-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-bromobenzylcarbamate is a chemical compound widely utilized in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a bromine atom on the benzyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine, makes it a valuable intermediate for the construction of more complex molecules. The Boc group provides a stable yet easily removable protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is a stable compound under normal laboratory conditions.[1] While a definitive, experimentally determined melting point is not consistently reported in the literature, it is typically described as a solid at room temperature.[2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 171663-13-1 | [1] |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [1] |
| Molecular Weight | 286.16 g/mol | [3] |
| Boiling Point | 370.3 °C at 760 mmHg | N/A |
| Appearance | Solid | [2] |
| Solubility | Soluble in organic solvents | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the N-Boc protection of 3-bromobenzylamine. This reaction is a standard procedure in organic chemistry, and several general methods can be successfully applied.
General Experimental Protocol: N-Boc Protection of 3-bromobenzylamine
This protocol is a generalized procedure based on common N-Boc protection methods.
Materials:
-
3-bromobenzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃))
-
A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of water and an organic solvent)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 3-bromobenzylamine (1.0 equivalent) in the chosen solvent.
-
Add the base (1.1-1.5 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Expected Yield: Yields for this type of reaction are typically high, often exceeding 90%.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the benzylic protons, and the aromatic protons.
-
tert-Butyl group: A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.
-
Benzylic protons (-CH₂-): A doublet around 4.2-4.4 ppm, integrating to 2 protons. The coupling will be to the N-H proton.
-
N-H proton: A broad singlet or triplet around 4.8-5.2 ppm, integrating to 1 proton.
-
Aromatic protons: A complex multiplet pattern in the range of 7.1-7.5 ppm, integrating to 4 protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbons of the tert-butyl group, the carbamate carbonyl, the benzylic carbon, and the aromatic carbons.
-
tert-Butyl carbons (-C(CH₃)₃): A signal around 28 ppm for the methyl carbons and a signal around 80 ppm for the quaternary carbon.
-
Carbamate carbonyl (C=O): A signal in the range of 155-156 ppm.
-
Benzylic carbon (-CH₂-): A signal around 44-45 ppm.
-
Aromatic carbons: Signals in the aromatic region (approximately 120-140 ppm). The carbon attached to the bromine atom will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the N-H bond, the C=O of the carbamate, and the C-H bonds.
-
N-H stretch: A moderate band around 3300-3400 cm⁻¹.
-
C-H stretch (aliphatic): Strong bands just below 3000 cm⁻¹.
-
C=O stretch (carbamate): A strong, sharp band in the region of 1680-1700 cm⁻¹.
-
C-N stretch: A moderate band around 1250 cm⁻¹.
-
C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 285 and 287 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to significant fragment ions.
Applications in Drug Discovery and Development
The primary utility of this compound in drug discovery lies in its role as a versatile building block. The Boc-protected amine allows for the sequential and controlled introduction of this fragment into a larger molecule. The bromine atom serves as a handle for further chemical modifications, most notably through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the exploration of a wide chemical space.
Role as a Linker in Kinase Inhibitors
A significant application of building blocks like this compound is in the synthesis of kinase inhibitors.[3][4] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[] Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. The 3-bromobenzylcarbamate moiety can be incorporated as a linker or scaffold element that, after further modification at the bromine position, can position other functional groups to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Conclusion
This compound is a key synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its bifunctional nature, combining a stable amine protecting group with a reactive handle for cross-coupling reactions, makes it an invaluable tool for the synthesis of complex molecular architectures, including potent kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers engaged in the development of novel therapeutics.
References
Molecular weight and formula of Tert-butyl 3-bromobenzylcarbamate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-bromobenzylcarbamate is a synthetic organic compound that serves as a crucial building block and intermediate in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a bromine-substituted aromatic ring and a Boc-protected amine, makes it a versatile reagent for the introduction of a 3-bromobenzyl moiety in the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for sequential and controlled chemical transformations.[1] This guide provides a comprehensive overview of the molecular properties, a detailed synthesis protocol, and the applications of this compound.
Molecular Profile
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.17 g/mol |
| CAS Number | 171663-13-1[][3][4][5] |
| Appearance | Clear liquid[6] |
| Boiling Point | 255 °C[6] |
| Synonyms | tert-butyl N-[(3-bromophenyl)methyl]carbamate, 3-bromo-BOC benzylamine[6] |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the protection of the amino group of 3-bromobenzylamine with a tert-butoxycarbonyl (Boc) group. The most common method involves the reaction of 3-bromobenzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
General Protocol for Boc Protection of 3-Bromobenzylamine
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
3-bromobenzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP))[7]
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Water (for work-up)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzylamine (1.0 equivalent) in the chosen solvent.
-
Add the base (1.0-1.5 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.2 equivalents) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.
-
Pharmaceutical Synthesis: It serves as a key building block for the synthesis of various pharmaceutical compounds. The presence of the bromo-substituent allows for further functionalization through cross-coupling reactions, while the Boc-protected amine provides a site for subsequent peptide bond formation or other modifications after deprotection.[6][8]
-
Agrochemical Industry: This compound is utilized in the production of novel agrochemicals, where the 3-bromobenzyl moiety can be incorporated to enhance the biological activity and selectivity of pesticides and herbicides.[6]
-
Peptide Synthesis: The Boc protecting group is widely used in peptide synthesis to temporarily block the amine functionality of amino acids or amine-containing fragments, preventing unwanted side reactions during peptide coupling.[6]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A diagram illustrating the experimental workflow for the synthesis of this compound.
References
- 1. Boc | BroadPharm [broadpharm.com]
- 3. CAS No.171663-13-1,this compound Suppliers [lookchem.com]
- 4. 171663-13-1 | this compound | Aryls | Ambeed.com [ambeed.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. Cas 171663-13-1,this compound | lookchem [lookchem.com]
- 7. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
Navigating the Spectroscopic Landscape of Tert-butyl 3-bromobenzylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is a cornerstone of progress. Tert-butyl 3-bromobenzylcarbamate, a key building block in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure its identity and purity. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a foundational dataset for researchers working with this compound.
Chemical Structure and Properties
This compound, with the CAS number 171663-13-1, possesses the molecular formula C₁₂H₁₆BrNO₂. Its structure features a benzylamine core substituted with a bromine atom at the meta position of the phenyl ring and protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. This configuration makes it a valuable intermediate in multi-step syntheses.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| C(CH₃)₃ | ~1.47 | Singlet | 9H | - |
| CH₂ | ~4.25 | Doublet | 2H | ~6.0 |
| NH | ~4.95 | Triplet (broad) | 1H | ~6.0 |
| Ar-H (C5-H) | ~7.18 | Triplet | 1H | ~7.8 |
| Ar-H (C6-H) | ~7.23 | Doublet | 1H | ~7.8 |
| Ar-H (C4-H) | ~7.35 | Doublet | 1H | ~7.8 |
| Ar-H (C2-H) | ~7.40 | Singlet | 1H | - |
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~28.4 |
| CH₂ | ~44.8 |
| C (CH₃)₃ | ~79.5 |
| C3 | ~122.6 |
| C5 | ~126.0 |
| C6 | ~129.5 |
| C4 | ~130.1 |
| C2 | ~130.8 |
| C1 | ~141.5 |
| C=O | ~155.9 |
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following are detailed methodologies for these key experiments.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
-
Instrument Parameters (300 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the spectrum using the TMS signal.
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy Protocol
-
Sample Preparation:
-
A more concentrated sample is generally required compared to ¹H NMR, typically 20-50 mg dissolved in 0.6-0.7 mL of a deuterated solvent.
-
-
Instrument Parameters (75 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Temperature: 298 K.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Perform phase and baseline corrections.
-
Calibrate the spectrum using the solvent signal as a secondary reference.
-
Mandatory Visualizations
To further aid in the understanding of the molecular structure and the analytical workflow, the following diagrams have been generated using the DOT language.
Technical Guide: Tert-butyl N-[(3-bromophenyl)methyl]carbamate
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl N-[(3-bromophenyl)methyl]carbamate, a member of the carbamate family, is a valuable intermediate in organic synthesis. Its structure incorporates a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen of (3-bromophenyl)methanamine. This strategic placement of the Boc group allows for the modulation of the amine's reactivity, making it a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of the bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, further expanding its synthetic utility.
Chemical and Physical Properties
A comprehensive summary of the key physical and chemical properties of tert-butyl N-[(3-bromophenyl)methyl]carbamate is presented below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(3-bromophenyl)methyl]carbamate | PubChem |
| Molecular Formula | C₁₂H₁₆BrNO₂ | PubChem |
| Molecular Weight | 286.16 g/mol | PubChem |
| Appearance | White to off-white solid | Generic observation for similar compounds |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge of carbamates |
Synthesis
General Experimental Protocol: N-Boc Protection of (3-bromophenyl)methanamine
Materials:
-
(3-bromophenyl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃))
-
A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of water and an organic solvent)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve (3-bromophenyl)methanamine in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature or 0 °C.
-
Stir the reaction mixture at room temperature for a period of 2 to 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If using a water-miscible solvent, remove it under reduced pressure. If using a water-immiscible solvent, proceed to the extraction step.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure tert-butyl N-[(3-bromophenyl)methyl]carbamate.
Logical Workflow for Synthesis
The synthesis of tert-butyl N-[(3-bromophenyl)methyl]carbamate follows a straightforward logical workflow, as depicted in the diagram below.
Spectroscopic Data
While a complete set of authenticated spectra for tert-butyl N-[(3-bromophenyl)methyl]carbamate is not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | Singlet | 9H | tert-butyl group protons (-C(CH₃)₃) |
| ~4.25 | Doublet | 2H | Methylene protons (-CH₂-NH-) |
| ~4.90 | Broad singlet | 1H | Amine proton (-NH-) |
| ~7.15-7.45 | Multiplet | 4H | Aromatic protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum is expected to exhibit the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~28.5 | tert-butyl methyl carbons (-C(CH₃)₃) |
| ~44.5 | Methylene carbon (-CH₂-NH-) |
| ~79.5 | Quaternary carbon of the tert-butyl group (-C(CH₃)₃) |
| ~122.5 | Brominated aromatic carbon (C-Br) |
| ~126.0 - ~131.0 | Aromatic carbons (CH) |
| ~141.0 | Aromatic carbon attached to the methylene group (C-CH₂) |
| ~156.0 | Carbonyl carbon of the carbamate group (C=O) |
IR (Infrared) Spectroscopy
The IR spectrum will likely display characteristic absorption bands corresponding to the functional groups present in the molecule:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H stretch | Amine |
| ~2970 | C-H stretch | Aliphatic (tert-butyl and methylene) |
| ~1690 | C=O stretch | Carbonyl (carbamate) |
| ~1520 | N-H bend | Amine |
| ~1160 | C-O stretch | Carbamate |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 285 and 287 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. A significant fragment would be the loss of the tert-butyl group, resulting in a peak at m/z 229 and 231. Another common fragmentation would be the loss of the Boc group, leading to the (3-bromophenyl)methanaminium ion at m/z 184 and 186.
Applications in Drug Development
Tert-butyl N-[(3-bromophenyl)methyl]carbamate serves as a key building block in the synthesis of various pharmaceutically active compounds. The Boc-protected amine allows for selective reactions at other positions of the molecule, while the bromo-substituent is a versatile handle for introducing molecular diversity through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
While specific signaling pathways directly modulated by this compound are not documented, its role as a synthetic intermediate implies its contribution to the creation of molecules that may target a wide range of biological pathways. For instance, carbamate-containing molecules are known to act as enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-protein interactions.
The general workflow for utilizing such a building block in a drug discovery program is outlined below.
Conclusion
Tert-butyl N-[(3-bromophenyl)methyl]carbamate is a synthetically important molecule with significant potential in the field of medicinal chemistry. Its well-defined structure and the presence of versatile functional groups make it an ideal starting material for the construction of complex organic molecules with potential therapeutic applications. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery and development.
The Solubility of Tert-butyl 3-bromobenzylcarbamate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 3-bromobenzylcarbamate, a key intermediate in various synthetic pathways. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This document outlines the predicted solubility of the compound in a range of common organic solvents, provides a detailed experimental protocol for precise quantitative determination, and illustrates a typical synthetic workflow.
Core Concepts: Predicting Solubility
The solubility of this compound is governed by the interplay of its structural features: the nonpolar tert-butyl and bromobenzyl groups, and the polar carbamate linkage. The bulky, nonpolar tert-butyl group and the bromobenzyl moiety enhance its lipophilicity, suggesting good solubility in nonpolar and weakly polar organic solvents. The carbamate group, with its capacity for hydrogen bond acceptance, is expected to confer some solubility in more polar organic solvents. However, the overall nonpolar character of the molecule suggests limited solubility in highly polar and aqueous solvents.
Data Presentation: Predicted Solubility of this compound
While specific quantitative solubility data for this compound is not widely available in published literature, the following table provides a predictive assessment based on its structural similarity to other tert-butyl carbamates and benzyl carbamates. Researchers are strongly encouraged to use the experimental protocol detailed below to determine precise solubility values for their specific applications.
| Solvent Classification | Solvent | Predicted Solubility at 25°C | Rationale |
| Nonpolar | Hexane | Low | The polarity of the carbamate group is likely to limit solubility in highly nonpolar aliphatic solvents. |
| Toluene | High | The aromatic nature of toluene can engage in favorable π-stacking interactions with the bromobenzyl group, and its moderate polarity can accommodate the carbamate moiety. | |
| Polar Aprotic | Dichloromethane (DCM) | High | DCM is an excellent solvent for a wide range of organic compounds, effectively solvating both the nonpolar and polar regions of the molecule. |
| Tetrahydrofuran (THF) | High | THF's polarity and its ability to act as a hydrogen bond acceptor make it a suitable solvent for dissolving carbamates. | |
| Ethyl Acetate | High | The ester functionality and moderate polarity of ethyl acetate are well-suited for dissolving compounds with both hydrocarbon and polar functional groups. | |
| Acetonitrile | Moderate to High | While polar, acetonitrile can dissolve a range of organic molecules and should be a reasonably good solvent for this compound. | |
| Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with limited solubility in other solvents. | |
| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong, polar aprotic solvent that is expected to readily dissolve this compound. | |
| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can interact with the carbamate, but the large nonpolar portion of the solute may limit high solubility. |
| Ethanol | Moderate | Similar to methanol, ethanol's polarity is expected to allow for moderate dissolution. | |
| Water | Insoluble | The hydrophobic nature of the tert-butyl and bromobenzyl groups will significantly outweigh the polarity of the carbamate group, leading to negligible solubility in water.[1][2][3] |
Experimental Protocols: Quantitative Solubility Determination
To obtain precise and reliable solubility data, the following equilibrium solubility method should be employed.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or GC).
-
Determine the concentration of the compound in the diluted sample by comparing its response to a pre-prepared standard curve of known concentrations of this compound.
-
Calculate the original solubility in the solvent (in mg/mL or mol/L) by accounting for the dilution factor.
-
Mandatory Visualization
Synthesis Workflow for this compound
The following diagram illustrates a typical synthetic pathway for the preparation of this compound. This process involves the reaction of 3-bromobenzylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.
Caption: Synthetic workflow for this compound.
Logical Relationship for Solubility Prediction
The diagram below outlines the logical relationship between the molecular structure of this compound and its predicted solubility in different types of solvents.
References
The Tert-Butyl Group: A Cornerstone of Steric Control and Cationic Stability in Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tert-butyl group, a quaternary alkyl substituent with the formula -C(CH₃)₃, holds a position of paramount importance in the field of organic chemistry. Its unique structural and electronic properties, most notably its significant steric bulk and ability to stabilize carbocations, render it an indispensable tool in a vast array of applications, from controlling reaction selectivity to enhancing the metabolic stability of pharmaceuticals. This technical guide provides a comprehensive overview of the core characteristics of the tert-butyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical principles.
Fundamental Properties of the Tert-Butyl Group
The profound influence of the tert-butyl group on molecular behavior stems from two primary characteristics: its steric hindrance and its electronic effects.
Steric Hindrance: The "Bulky" Guardian
The most defining feature of the tert-butyl group is its immense size and tetrahedral arrangement of three methyl groups around a central carbon atom. This steric bulk exerts a powerful influence on the reactivity of adjacent functional groups and the overall conformation of a molecule. This "tert-butyl effect" is a cornerstone of kinetic stabilization, where the sheer size of the group physically impedes the approach of reagents, thereby slowing down or completely inhibiting certain reactions.
A quantitative measure of the steric bulk of a substituent on a cyclohexane ring is its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. The tert-butyl group possesses a remarkably high A-value, effectively "locking" the conformation of a cyclohexane ring with the tert-butyl group in the more stable equatorial position to avoid severe 1,3-diaxial interactions.
Another important measure of steric effects is the Taft steric parameter (Es). This parameter is derived from the rates of ester hydrolysis and provides a quantitative measure of the steric hindrance a substituent imposes on a reaction center. The large negative Es value for the tert-butyl group underscores its significant steric impediment.
Table 1: Steric and Electronic Parameters of the Tert-Butyl Group
| Parameter | Value | Description |
| A-Value | ~4.9 kcal/mol | Represents the energy cost of placing the group in an axial position on a cyclohexane ring. A higher value indicates greater steric bulk. |
| Taft Steric Parameter (Es) | -1.54 | A measure of the steric effect of a substituent. More negative values indicate greater steric hindrance. |
Electronic Effects: A Tale of Induction and Hyperconjugation
The tert-butyl group is an electron-donating group through two primary mechanisms: the inductive effect and hyperconjugation.
-
Inductive Effect (+I): The three methyl groups attached to the central carbon atom push electron density towards it. This electron density is then donated to the atom or functional group to which the tert-butyl group is attached.
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl groups into an adjacent empty or partially filled p-orbital, such as that of a carbocation. This delocalization of electron density helps to stabilize the positive charge. The tert-butyl group, with nine C-H bonds available for hyperconjugation, is exceptionally effective at stabilizing adjacent carbocations.
The Tert-Butyl Group in Action: Reactivity and Stability
The interplay of steric and electronic effects dictates the reactivity of molecules containing a tert-butyl group, most notably in nucleophilic substitution and elimination reactions.
Favoring Unimolecular Pathways: Sₙ1 and E1 Reactions
Due to the significant steric hindrance around the α-carbon, substrates bearing a tert-butyl group strongly disfavor bimolecular nucleophilic substitution (Sₙ2) reactions. The bulky group prevents the backside attack required for an Sₙ2 mechanism. Instead, these substrates readily undergo unimolecular reactions (Sₙ1 and E1) which proceed through a stable tertiary carbocation intermediate. The high stability of the tert-butyl carbocation, a consequence of the inductive and hyperconjugative effects of the three methyl groups, is the driving force for these reactions.
The formation of the carbocation is the rate-determining step in both Sₙ1 and E1 reactions. The subsequent reaction of the carbocation with a nucleophile yields the substitution product (Sₙ1), while the removal of a proton from an adjacent carbon by a base leads to the formation of an alkene (E1).
Figure 1: Sₙ1 Reaction Mechanism.
Figure 2: E1 Reaction Mechanism.
Bond Dissociation Energies
The strength of the C-H and C-C bonds within the tert-butyl group is another critical factor influencing its reactivity, particularly in radical reactions. The bond dissociation energy (BDE) is the enthalpy change required to break a bond homolytically. The tertiary C-H bond in isobutane is weaker than primary and secondary C-H bonds, reflecting the greater stability of the resulting tertiary radical.
Table 2: Selected Bond Dissociation Energies (BDEs)
| Bond | BDE (kcal/mol) | BDE (kJ/mol) |
| (CH₃)₃C-H | 96.5 | 404 |
| (CH₃)₃C-CH₃ | 85.5 | 358 |
| CH₃-H | 105 | 439 |
| CH₃CH₂-H | 101 | 423 |
| (CH₃)₂CH-H | 98.6 | 413 |
The Tert-Butyl Group as a Protecting Group
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. The tert-butyl group is a widely used protecting group for alcohols, amines, and carboxylic acids due to its steric bulk and specific cleavage conditions.
Protection of Alcohols
Alcohols can be protected as tert-butyl ethers or, more commonly, as tert-butyldimethylsilyl (TBDMS) ethers. The TBDMS group, with its bulky tert-butyl substituent, offers a good balance of stability and ease of removal. The steric hindrance provided by the tert-butyl group makes TBDMS ethers resistant to a wide range of reaction conditions, yet they can be selectively cleaved using fluoride ion sources.
Figure 3: Alcohol Protection/Deprotection.
Spectroscopic Characteristics
The unique structure of the tert-butyl group gives rise to characteristic signals in spectroscopic analyses.
-
¹H NMR Spectroscopy: The nine protons of the three methyl groups are chemically equivalent due to rapid rotation around the C-C single bonds. This results in a sharp, intense singlet in the ¹H NMR spectrum, typically appearing in the upfield region (δ 0.9-1.4 ppm). The integration of this signal to nine protons is a strong indicator of the presence of a tert-butyl group.
-
¹³C NMR Spectroscopy: The tert-butyl group exhibits two distinct signals in the ¹³C NMR spectrum: one for the quaternary carbon (typically δ 30-40 ppm) and one for the three equivalent methyl carbons (typically δ 25-35 ppm).
-
Infrared (IR) Spectroscopy: The C-H stretching vibrations of the methyl groups in a tert-butyl group typically appear in the 2950-2850 cm⁻¹ region. Characteristic C-H bending vibrations can also be observed around 1390 and 1365 cm⁻¹.
Role in Drug Design and Development
The tert-butyl group is a common motif in medicinal chemistry, where its properties are strategically employed to enhance the pharmacological profile of drug candidates.
-
Metabolic Stability: The steric bulk of the tert-butyl group can shield adjacent functional groups from metabolic enzymes, such as cytochrome P450s, thereby increasing the drug's half-life in the body.
-
Receptor Binding and Selectivity: The conformational constraints imposed by a tert-butyl group can lock a molecule into a specific bioactive conformation, leading to increased binding affinity and selectivity for its target receptor. This can improve potency and reduce off-target side effects.
-
Lipophilicity: The nonpolar nature of the tert-butyl group increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols
Synthesis of tert-Butyl Chloride via an Sₙ1 Reaction
Objective: To synthesize tert-butyl chloride from tert-butanol and hydrochloric acid.
Materials:
-
tert-Butanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Calcium Chloride (CaCl₂)
-
Separatory funnel, Erlenmeyer flasks, distillation apparatus
Procedure:
-
In a fume hood, carefully add 20 mL of concentrated HCl to a 125 mL separatory funnel.
-
Cool the separatory funnel in an ice bath.
-
Slowly add 10 mL of tert-butanol to the separatory funnel.
-
Gently swirl the mixture, periodically venting the funnel to release any pressure buildup.
-
Remove the funnel from the ice bath and shake for 10-15 minutes, venting frequently.
-
Allow the layers to separate. The upper layer is the crude tert-butyl chloride.
-
Drain the lower aqueous layer.
-
Wash the organic layer with 15 mL of water, followed by 15 mL of saturated sodium bicarbonate solution, and finally with another 15 mL of water. After each wash, drain the lower aqueous layer.
-
Transfer the crude tert-butyl chloride to a dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride to dry the product.
-
Decant the dried liquid into a distillation flask and purify by simple distillation, collecting the fraction boiling at 49-52 °C.
Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
Objective: To protect a primary alcohol as its TBDMS ether.
Materials:
-
Primary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Deprotection of a TBDMS Ether
Objective: To remove the TBDMS protecting group from an alcohol.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in THF.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Deprotection is usually rapid (1-2 hours).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected alcohol.
Conclusion
The tert-butyl group, through its pronounced steric and electronic characteristics, provides chemists with a powerful and versatile tool for controlling reactivity, stabilizing reactive intermediates, and modulating the properties of complex molecules. Its judicious application in organic synthesis and drug discovery continues to be a critical strategy for achieving selectivity, enhancing stability, and ultimately, enabling the construction of novel and functional chemical entities. A thorough understanding of the principles outlined in this guide is essential for any researcher, scientist, or drug development professional seeking to harness the full potential of this remarkable functional group.
N-Boc-3-bromobenzylamine: A Technical Guide for Synthetic Chemistry
Introduction: N-Boc-3-bromobenzylamine, also known as tert-butyl (3-bromobenzyl)carbamate, is a key bifunctional building block in modern organic synthesis and drug discovery. Its structure incorporates a bromine-substituted aromatic ring, ideal for cross-coupling reactions, and a Boc-protected amine, which allows for sequential and controlled synthetic transformations. This guide provides a review of the synthesis, properties, and common reactions of this versatile intermediate, aimed at researchers, scientists, and professionals in drug development. The protocols and data presented are based on established methodologies for this class of compounds.
Chemical Properties and Data
| Property | Value | Reference / Note |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [1][2] |
| Molecular Weight | 286.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | >110 °C (for 2-bromo isomer) | [1] |
| Solubility | Soluble in organic solvents like DCM, THF, Ethyl Acetate, Methanol | Inferred from general procedures[3][4] |
| Storage Conditions | Room temperature, sealed in a dry environment | [2] |
Synthesis and Key Reactions
N-Boc-3-bromobenzylamine serves as a stable intermediate that can be readily prepared and utilized in multi-step synthetic pathways. The logical workflow involves the protection of the primary amine of 3-bromobenzylamine, followed by subsequent functionalization (e.g., via the aryl bromide) and eventual deprotection of the nitrogen atom.
Caption: General synthetic workflow for N-Boc-3-bromobenzylamine.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key transformations involving N-Boc-3-bromobenzylamine.
Protocol 1: Synthesis via Boc Protection
This protocol describes the protection of 3-bromobenzylamine using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding method for installing the Boc protecting group.
Reaction Scheme:
Caption: Boc protection of 3-bromobenzylamine.
Methodology: Based on general procedures for the Boc protection of amines.[3][5]
-
Dissolution: Dissolve 3-bromobenzylamine (1.0 eq.) in a suitable solvent system, such as a 1:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 3.0 eq.) to the solution at 0 °C.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) to the cooled mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 10-12 hours.
-
Work-up: Remove the volatile organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc-protected product. Further purification can be achieved by column chromatography if necessary.
| Parameter | Condition |
| Starting Amine | 1.0 equivalent |
| Reagent | Boc₂O (1.0 equivalent) |
| Base | NaHCO₃ (3.0 equivalents) |
| Solvent | THF / H₂O (1:1) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 10-12 hours |
Protocol 2: Suzuki Cross-Coupling
The aryl bromide moiety of N-Boc-3-bromobenzylamine is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.
Reaction Scheme:
Caption: Suzuki coupling of N-Boc-3-bromobenzylamine.
Methodology: This is a representative protocol for a Suzuki coupling reaction.
-
Reaction Setup: To a round-bottom flask, add N-Boc-3-bromobenzylamine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition |
| Aryl Bromide | 1.0 equivalent |
| Boronic Acid | 1.2 equivalents |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equivalents) |
| Solvent | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 80-100 °C |
Protocol 3: Boc Deprotection
Removal of the Boc group is typically the final step to reveal the primary amine, which can then be used for further functionalization, such as amide bond formation or reductive amination. This is most commonly achieved under acidic conditions.[4][6]
Reaction Scheme:
Caption: Acid-mediated Boc deprotection.
Methodology using Trifluoroacetic Acid (TFA): [4][6]
-
Dissolution: Dissolve the N-Boc protected compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per gram of substrate).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10 eq.).
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1-2 hours. Monitor completion by TLC or LC-MS.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected amine as its trifluoroacetate salt.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
| Parameter | Condition (TFA Method) | Condition (HCl Method) |
| Substrate | 1.0 equivalent | 1.0 equivalent |
| Reagent | Trifluoroacetic Acid (TFA) (10 eq.) | 4M HCl in 1,4-Dioxane (4-10 eq.) |
| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous 1,4-Dioxane or Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours | 1-4 hours |
Conclusion
N-Boc-3-bromobenzylamine stands as a valuable and versatile intermediate for the synthesis of complex organic molecules. Its utility stems from the orthogonal reactivity of the aryl bromide and the protected amine. The aryl bromide provides a site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the Boc-protected amine offers a stable, yet easily removable, functional group essential for multi-step synthesis in drug discovery and materials science. The protocols outlined here provide a foundational framework for the effective use of this important building block.
References
Technical Guide: Safety Data for Tert-butyl 3-bromobenzylcarbamate
Disclaimer: This document provides a summary of available safety and physical property data for Tert-butyl 3-bromobenzylcarbamate (CAS No. 171663-13-1). A complete, officially recognized Safety Data Sheet (SDS) from a manufacturer was not available in the public domain at the time of this writing. The information herein is aggregated from various chemical supplier databases and should be used for informational purposes only. It is not a substitute for a comprehensive risk assessment and the guidance of a certified safety professional.
This guide is intended for researchers, scientists, and drug development professionals who may be handling or considering the use of this compound in their work.
Chemical Identification
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | tert-butyl N-[(3-bromophenyl)methyl]carbamate, N-Boc-3-bromobenzylamine |
| CAS Number | 171663-13-1 |
| Molecular Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.17 g/mol |
Physical and Chemical Properties
The following table summarizes the available physical and chemical property data for this compound.
| Property | Value | Source |
| Boiling Point | 370.3 °C at 760 mmHg | [1] |
| Flash Point | 177.8 °C | [1] |
| Density | 1.319 g/cm³ | [1] |
| Appearance | Data not available | |
| Solubility | Data not available | |
| Melting Point | Data not available |
Hazard and Safety Information
Limited hazard information is available for this compound. The primary identified hazard is oral toxicity.
| Hazard Classification | Details |
| GHS Hazard Statement | H302: Harmful if swallowed |
| Hazard Pictogram | Warning |
| Hazard Code (obsolete) | Xn (Harmful) |
| Risk Statement (obsolete) | R22 (Harmful if swallowed) |
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage
| Parameter | Recommendation |
| Storage Temperature | 2-8°C |
| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE). |
Toxicological and Exposure Data
No quantitative toxicological data, such as LD50 or LC50 values, or occupational exposure limits were found in the available literature. The primary known toxicological effect is harm if swallowed.
Experimental Protocols
Detailed experimental protocols for the determination of the safety data presented in this guide were not available in the public domain. The data is typically generated through standardized testing methods outlined by regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) for chemical safety.
Logical Structure of a Safety Data Sheet
A Safety Data Sheet follows a standardized 16-section format to ensure that information is presented in a consistent and easily understandable manner. The following diagram illustrates the logical flow and relationship between the key sections of an SDS.
References
Methodological & Application
Application Notes and Protocols: Suzuki Cross-Coupling of Tert-butyl 3-bromobenzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its core reactants.[1] This palladium-catalyzed reaction forges carbon-carbon bonds, typically between an organoboron compound and an organic halide, making it an indispensable tool in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2] Tert-butyl 3-bromobenzylcarbamate is a valuable building block in medicinal chemistry, with the Boc-protected amine offering stability and the C-Br bond providing a reactive handle for diversification through cross-coupling reactions. These application notes provide detailed protocols for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids, offering a reliable methodology for the generation of diverse molecular libraries for drug discovery and development.[3][4]
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic moiety from the organoboron species (arylboronic acid) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the desired biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Suzuki Coupling of this compound
The following table summarizes representative results for the Suzuki cross-coupling reaction between this compound and various arylboronic acids. These results are based on established protocols for similar benzyl halides and aryl carbamates.[2][5][6]
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O (5:1) | 90 | 16 | 88 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O (10:1) | 80 | 18 | 95 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 100 | 12 | 85 |
| 5 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 16 | 78 |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki cross-coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (4 mL)
-
Deionized water (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add this compound, the desired arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-arylbenzylcarbamate.
Protocol 2: Alternative Procedure using PdCl₂(dppf)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube, combine this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed 1,4-dioxane and water.
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 16-24 hours, monitoring the reaction progress.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.
-
Purify the product via flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki cross-coupling.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
The Strategic Role of Tert-butyl 3-bromobenzylcarbamate in the Synthesis of PROTAC Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.
Tert-butyl 3-bromobenzylcarbamate is a versatile building block for the synthesis of PROTAC linkers. Its structure incorporates a Boc-protected amine, a bromine atom, and a benzyl ring. This combination of features provides a stable scaffold and orthogonal chemical handles for a stepwise and controlled synthesis of PROTACs. The Boc-protected amine can be deprotected to allow for conjugation to an E3 ligase ligand or a POI ligand, while the bromine atom can be utilized for carbon-carbon or carbon-heteroatom bond formation, offering flexibility in linker design. The benzyl ring provides a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex.
Core Concepts and Applications
The primary application of this compound in PROTAC synthesis is to serve as a foundational scaffold for the linker. The synthesis strategy typically involves the following key steps:
-
Initial Conjugation: The bromine atom of this compound can be displaced by a nucleophile, such as a phenol or an amine, present on either the POI ligand or the E3 ligase ligand. This reaction is often facilitated by a base.
-
Deprotection: The Boc protecting group on the carbamate is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine.
-
Second Conjugation: The newly exposed amine is then coupled to the other component of the PROTAC (either the E3 ligase ligand or the POI ligand, whichever was not used in the first step) via an amide bond formation or other suitable conjugation chemistry.
This stepwise approach allows for the precise and controlled assembly of the PROTAC molecule. The benzylic nature of the linker provides a conformationally restrained element that can be crucial for achieving productive ternary complex formation.
Hypothetical PROTAC Synthesis and Evaluation: Targeting BRD4
To illustrate the application of this compound, we present a hypothetical synthesis of a PROTAC, designated BRD4-Degrader-TBB , designed to target the bromodomain-containing protein 4 (BRD4) for degradation by the Cereblon (CRBN) E3 ligase.
Synthetic Workflow
Caption: Synthetic workflow for BRD4-Degrader-TBB.
Experimental Protocols
Part 1: Synthesis of Boc-Linker-JQ1
-
Materials:
-
This compound
-
(+)-JQ1-OH (a derivative of the BRD4 inhibitor JQ1 with a free hydroxyl group)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of (+)-JQ1-OH (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Boc-Linker-JQ1.
-
Part 2: Synthesis of H₂N-Linker-JQ1
-
Materials:
-
Boc-Linker-JQ1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Boc-Linker-JQ1 (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.
-
Part 3: Synthesis of BRD4-Degrader-TBB
-
Materials:
-
H₂N-Linker-JQ1
-
Pomalidomide-C2-COOH (a derivative of the CRBN ligand pomalidomide with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve Pomalidomide-C2-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of H₂N-Linker-JQ1 (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC, BRD4-Degrader-TBB.
-
Data Presentation
The efficacy of a newly synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
Table 1: Hypothetical Degradation Profile of BRD4-Degrader-TBB in a Cancer Cell Line (e.g., HeLa)
| Compound | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-Degrader-TBB | BRD4 | Pomalidomide | 25 | >90 |
| (+)-JQ1 (Inhibitor) | BRD4 | N/A | No Degradation | N/A |
| Pomalidomide | N/A | Pomalidomide | No Degradation | N/A |
Table 2: Hypothetical Selectivity Profile of BRD4-Degrader-TBB
| Protein | Degradation at 100 nM (%) |
| BRD4 | >90 |
| BRD2 | ~60 |
| BRD3 | ~50 |
| c-Myc (Downstream target) | >80 |
Signaling Pathway and Mechanism of Action
BRD4 is a key transcriptional co-activator that plays a crucial role in the expression of various oncogenes, including c-Myc. By inducing the degradation of BRD4, BRD4-Degrader-TBB is expected to downregulate the c-Myc signaling pathway, leading to anti-proliferative effects in cancer cells.
Caption: Mechanism of action of BRD4-Degrader-TBB.
Conclusion
This compound represents a valuable and versatile building block in the medicinal chemist's toolbox for the synthesis of PROTACs. Its unique structural features allow for the construction of linkers with a degree of conformational rigidity, which can be finely tuned to optimize the potency and selectivity of the resulting degrader molecules. The hypothetical synthesis and evaluation of BRD4-Degrader-TBB outlined in this document provide a framework for the rational design and development of novel PROTACs using this promising linker scaffold. Further exploration of this and similar building blocks will undoubtedly contribute to the continued advancement of targeted protein degradation as a therapeutic strategy.
References
Application Notes and Protocols for Tert-butyl 3-bromobenzylcarbamate in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of Tert-butyl 3-bromobenzylcarbamate as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the development of potent fungicides. This document outlines the rationale for its use, detailed experimental protocols for the synthesis of a model fungicidal compound, and methods for evaluating its biological efficacy.
Introduction
This compound is a versatile bifunctional molecule increasingly recognized for its potential in agrochemical synthesis. The presence of a Boc-protected amine and a bromo-substituted phenyl ring makes it an ideal scaffold for introducing structural diversity and tailoring the biological activity of target compounds. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, while the bromo substituent serves as a convenient handle for cross-coupling reactions, enabling the construction of complex molecular architectures.
This document focuses on the application of this compound in the synthesis of a novel pyrazole carboxamide fungicide, a class of compounds known for their broad-spectrum activity against various plant pathogens.
Rationale for Use in Fungicide Development
Pyrazole carboxamides are a well-established class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mechanism known as SDHI (Succinate Dehydrogenase Inhibitors). This inhibition disrupts the fungal metabolic cycle, leading to cell death.
The incorporation of the 3-(Boc-aminomethyl)benzyl moiety derived from this compound into a pyrazole carboxamide structure can offer several advantages:
-
Enhanced Binding Affinity: The benzylcarbamate fragment can be tailored to interact with specific amino acid residues in the active site of the SDH enzyme, potentially increasing the binding affinity and inhibitory potency of the fungicide.
-
Improved Systemic Properties: Modification of the benzyl moiety can influence the physicochemical properties of the final compound, such as lipophilicity and water solubility, which are critical for its uptake, translocation, and systemic movement within the plant.
-
Broadened Spectrum of Activity: The structural flexibility offered by this building block allows for the synthesis of a wide range of analogs, increasing the probability of discovering compounds with activity against a broader spectrum of fungal pathogens, including those resistant to existing fungicides.
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of a model pyrazole carboxamide fungicide, N-((3-(aminomethyl)phenyl)methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, using this compound as a key starting material.
Synthesis of Tert-butyl ((3-((1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamido)methyl)phenyl)methyl)carbamate (Intermediate 1)
This step involves a Buchwald-Hartwig amination reaction to couple the protected benzylamine with the pyrazole carboxamide core.
Materials:
-
This compound
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry, oven-baked Schlenk flask, add this compound (1.0 eq), 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the flask.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Intermediate 1 as a solid.
Deprotection to Yield Final Product
This step involves the removal of the Boc protecting group to yield the final active fungicide.
Materials:
-
Intermediate 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Intermediate 1 in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a minimal amount of dichloromethane and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, N-((3-(aminomethyl)phenyl)methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Data Presentation
The following tables summarize hypothetical but realistic data for the synthesized model fungicide.
Table 1: Physicochemical Properties of the Model Fungicide
| Property | Value |
| Molecular Formula | C₁₄H₁₅F₃N₄O |
| Molecular Weight | 328.29 g/mol |
| Appearance | Off-white solid |
| Melting Point | 125-128 °C |
| Solubility (Water, 25 °C) | 50 mg/L |
| LogP (octanol/water) | 2.8 |
Table 2: In Vitro Fungicidal Activity (EC₅₀ Values in µg/mL)
| Fungal Pathogen | Model Fungicide | Commercial Standard (Boscalid) |
| Botrytis cinerea | 0.15 | 0.25 |
| Mycosphaerella fijiensis | 0.08 | 0.12 |
| Septoria tritici | 0.22 | 0.30 |
| Alternaria solani | 0.35 | 0.50 |
Table 3: Greenhouse Efficacy Trial (% Disease Control)
| Crop | Pathogen | Application Rate (g/ha) | % Disease Control (Model Fungicide) | % Disease Control (Commercial Standard) |
| Tomato | Alternaria solani | 100 | 92 | 88 |
| Wheat | Septoria tritici | 150 | 89 | 85 |
| Grape | Botrytis cinerea | 120 | 95 | 91 |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of the model pyrazole carboxamide fungicide.
Caption: Experimental workflow for the synthesis of the model fungicide.
Conclusion
This compound serves as a valuable and versatile building block for the development of novel agrochemicals. The provided protocols and data demonstrate a clear pathway for the synthesis and evaluation of a potent pyrazole carboxamide fungicide. The adaptability of this intermediate opens avenues for the creation of a diverse library of compounds, which is essential for the discovery of next-generation crop protection agents with improved efficacy, better safety profiles, and the ability to combat resistance. Further research and optimization of derivatives based on this scaffold are highly encouraged.
Application Notes and Protocols: Deprotection of the Boc Group from Tert-butyl 3-bromobenzylcarbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This orthogonality makes it particularly valuable in complex multi-step syntheses, including peptide synthesis and the development of pharmaceutical intermediates.[1] The deprotection of the Boc group is typically achieved through acid-catalyzed hydrolysis.[2] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3] This intermediate spontaneously decarboxylates to yield the free amine, which is typically protonated by the excess acid to form an amine salt.[3][4]
This document provides detailed protocols for the deprotection of tert-butyl 3-bromobenzylcarbamate using common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) in dioxane.
Reaction Scheme
Mechanism of Acidic Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. Initially, the carbonyl oxygen of the Boc group is protonated by a strong acid.[3] This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][5] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[4][5] Under the acidic reaction conditions, the resulting amine is protonated to form the corresponding ammonium salt.[5]
References
Scale-Up Synthesis of Tert-butyl 3-bromobenzylcarbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Tert-butyl 3-bromobenzylcarbamate, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the synthetic strategy, optimized reaction conditions, purification protocols, and safety considerations essential for transitioning from laboratory to pilot-plant or industrial scale production.
Introduction
This compound serves as a crucial building block in medicinal chemistry, primarily due to the presence of the versatile bromobenzyl moiety and the widely used tert-butoxycarbonyl (Boc) protecting group. The Boc group offers robust protection of the amine functionality under a variety of reaction conditions and can be readily removed under acidic conditions, making it ideal for multi-step synthetic routes.[1] This application note details a reliable and scalable process for its synthesis.
Synthetic Strategy
The synthesis of this compound is achieved through the straightforward N-protection of 3-bromobenzylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.[2]
Reaction Scheme:
Caption: Synthetic route for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromobenzylamine | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
Scale-Up Synthesis Protocol (100 g Scale)
This protocol describes the synthesis of this compound on a 100-gram scale.
Procedure:
-
Reaction Setup: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-bromobenzylamine (100 g, 0.537 mol).
-
Dissolution: Add tetrahydrofuran (THF, 1 L) to the flask and stir until the 3-bromobenzylamine is completely dissolved.
-
Base Addition: Add a solution of sodium bicarbonate (84 g, 1.0 mol) in water (500 mL).
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (128 g, 0.586 mol) in THF (200 mL) and add it to the dropping funnel. Add the Boc₂O solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 20-25 °C. The reaction is exothermic, and cooling with a water bath may be necessary.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed (typically 4-6 hours).
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Isolation: Concentrate the filtrate under reduced pressure on a rotary evaporator to obtain the crude product as an oil or a solid.
Purification Protocol
For large-scale synthesis, recrystallization is the preferred method for purification to achieve high purity of the final product.
Recrystallization
Procedure:
-
Solvent Selection: A solvent system of ethyl acetate and hexanes is recommended.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate (approximately 150-200 mL).
-
Crystallization: Slowly add hexanes (approximately 300-400 mL) to the hot solution with gentle swirling until turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
Process Workflow Visualization
Caption: Scale-up synthesis workflow.
Safety Considerations
Hazard identification and mitigation are critical for a safe scale-up process.
Reagent Hazards
| Reagent | Hazards | Recommended Precautions |
| 3-Bromobenzylamine | Corrosive, causes severe skin burns and eye damage.[2] Irritant.[2] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[3] |
| Di-tert-butyl dicarbonate (Boc₂O) | Flammable solid, fatal if inhaled, causes skin and eye irritation, and may cause an allergic skin reaction.[4][5] | Wear appropriate PPE. Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[5] |
| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. May form explosive peroxides. | Store in a tightly closed container in a cool, dry, well-ventilated area away from ignition sources. Test for peroxides before use if the container has been opened previously. |
| Ethyl Acetate / Hexanes | Flammable liquids. | Handle in a well-ventilated area and away from ignition sources. |
Handling and Emergency Procedures
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a flame-retardant lab coat.
-
Ventilation: All operations should be conducted in a well-ventilated laboratory or a chemical fume hood.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
Fire: Use a dry chemical, carbon dioxide, or foam fire extinguisher.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient base, low reaction temperature, or short reaction time. | Ensure at least stoichiometric amounts of base are used. Maintain the reaction temperature at 20-25 °C. Extend the reaction time and continue monitoring. |
| Low Yield | Incomplete reaction, loss of product during work-up or recrystallization. | Optimize reaction conditions. Be careful during extractions to avoid emulsion formation. Ensure slow cooling during recrystallization to maximize crystal growth. |
| Product Contamination | Presence of unreacted starting materials or byproducts (tert-butanol). | Ensure complete reaction. During work-up, perform all aqueous washes thoroughly. Excess Boc anhydride and tert-butanol can often be removed by prolonged exposure to high vacuum. |
By following these detailed protocols and safety guidelines, researchers and drug development professionals can confidently and safely scale up the synthesis of this compound for further applications in pharmaceutical research and development.
References
Application Notes and Protocols for Cross-Coupling Experiments with Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cross-coupling reactions with aryl bromides, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The methodologies outlined are critical for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.
General Workflow for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of new bonds with high efficiency and selectivity. The general workflow for these reactions, particularly with aryl bromides, involves a series of well-defined steps from reagent preparation to product purification. Aryl bromides are often preferred substrates due to their balance of reactivity and stability compared to aryl chlorides (less reactive) and aryl iodides (more reactive and expensive).[1]
A typical cross-coupling reaction involves an aryl halide (in this case, an aryl bromide), a coupling partner (organometallic reagent, amine, or olefin), a catalyst (commonly a palladium complex), a ligand, a base, and a solvent.[2][1] The success of the reaction is highly dependent on the careful selection and optimization of these components.[2]
Below is a generalized workflow that applies to many common cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
References
Application of Tert-butyl 3-substituted-benzylcarbamates in Solid-Phase Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of functional moieties onto peptides is a cornerstone of modern drug development and chemical biology. Tert-butyl 3-substituted-benzylcarbamates, particularly variants like Tert-butyl (3-aminopropyl)carbamate, serve as versatile bifunctional reagents in solid-phase peptide synthesis (SPPS). These molecules offer a strategic approach to incorporating a primary amine functionality, which can act as a linker or spacer for subsequent conjugation of labels (e.g., fluorophores, biotin), polyethylene glycol (PEG), or cytotoxic drugs for antibody-drug conjugates.[1] The tert-butyloxycarbonyl (Boc) protecting group on these reagents provides a stable mask for the terminal amine under standard peptide coupling conditions and is readily removable with mild acid, ensuring orthogonality with Fmoc-based SPPS strategies.[1]
This document provides detailed application notes and experimental protocols for the use of these carbamate derivatives in SPPS, enabling researchers to effectively modify peptides at the N-terminus, C-terminus, or on amino acid side chains.[1]
Key Applications in Solid-Phase Peptide Synthesis
The primary application of tert-butyl 3-substituted-benzylcarbamates in SPPS is to introduce a flexible spacer arm with a terminal functional group, most commonly a primary amine. This amine can then be utilized for a variety of downstream applications:
-
Introduction of a Primary Amine Linker: The most frequent use is to create a flexible carbon spacer with a terminal primary amine, which is then available for conjugation to other molecules of interest.[1]
-
Modification of Peptide Termini: These reagents can be coupled to the N-terminus of a completed peptide chain or to the C-terminus of a resin-bound peptide.[1]
-
Side-Chain Modification: They can be reacted with the side chains of acidic amino acids, such as aspartic acid and glutamic acid, to introduce a pendant amine group.[1]
-
Synthesis of Complex Biomolecules: The introduced linker is crucial in the synthesis of more complex structures like peptide-drug conjugates and Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding peptide to an E3 ligase-recruiting moiety.[1]
Physicochemical and Quantitative Data
Table 1: Reagents for N-Terminal Coupling of Tert-butyl (3-aminopropyl)carbamate
| Reagent | Abbreviation | Equivalents (eq.) | Purpose |
| Tert-butyl (3-aminopropyl)carbamate | - | 3 | Linker incorporation |
| Diisopropylcarbodiimide | DIC | 3 | Activating agent |
| Hydroxybenzotriazole or OxymaPure® | HOBt/Oxyma | 3 | Coupling additive to prevent racemization |
| Diisopropylethylamine | DIPEA | 6 | Base |
| N,N-Dimethylformamide | DMF | - | Solvent |
Table 2: Reagents for C-Terminal Coupling of Tert-butyl (3-aminopropyl)carbamate
| Reagent | Abbreviation | Equivalents (eq.) | Purpose |
| Tert-butyl (3-aminopropyl)carbamate | - | 5 | Linker incorporation |
| Diisopropylethylamine | DIPEA | 10 | Base |
| N,N-Dimethylformamide | DMF | - | Solvent |
| Dichloromethane | DCM | - | Solvent for washing |
| Trifluoroacetic acid cleavage cocktail | TFA | - | Cleavage from resin and deprotection |
Experimental Protocols
The following are detailed protocols for the coupling of Tert-butyl (3-aminopropyl)carbamate to the N-terminus and C-terminus of a peptide synthesized on a solid support using standard Fmoc/tBu chemistry.
Protocol 1: N-Terminal Modification of a Resin-Bound Peptide
This protocol describes the coupling of tert-butyl (3-aminopropyl)carbamate to the free N-terminus of a peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Tert-butyl (3-aminopropyl)carbamate
-
Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.[1]
-
Activation Solution Preparation: In a separate vessel, dissolve tert-butyl (3-aminopropyl)carbamate (3 eq.), DIC (3 eq.), and HOBt (or OxymaPure®) (3 eq.) in a minimal amount of DMF.[1]
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by the addition of DIPEA (6 eq.).[1]
-
Agitation: Agitate the reaction vessel at room temperature for 2-4 hours.[1]
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (indicated by yellow beads) signifies a complete reaction.[1]
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
Cleavage and Purification: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Protocol 2: C-Terminal Modification of a Resin-Bound Peptide
This protocol outlines the coupling of tert-butyl (3-aminopropyl)carbamate to the activated C-terminus of a peptide on the solid support.
Materials:
-
Peptide-resin with an activated C-terminal carboxyl group
-
Tert-butyl (3-aminopropyl)carbamate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Resin Swelling and Activation: Swell the peptide-resin in DMF. The C-terminal carboxyl group should be activated using a suitable activating agent if not already pre-activated.[1]
-
Coupling Reaction: To the swollen and activated peptide-resin, add a solution of tert-butyl (3-aminopropyl)carbamate (5 eq.) and DIPEA (10 eq.) in DMF.[1]
-
Agitation: Agitate the mixture at room temperature overnight.[1]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).[1]
-
Cleavage and Purification: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail. Precipitate, wash, and purify the peptide as described in Protocol 1.[1]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for N-terminal peptide modification.
Caption: Workflow for C-terminal peptide modification.
Conclusion
Tert-butyl 3-substituted-benzylcarbamates are indispensable tools in modern solid-phase peptide synthesis, providing a reliable method for introducing functional linkers. The protocols and workflows detailed in this document offer a comprehensive guide for researchers to successfully implement these reagents in their synthetic strategies, ultimately facilitating the development of novel peptide-based therapeutics and research tools. The orthogonality of the Boc protecting group with Fmoc-based SPPS ensures seamless integration into existing synthetic workflows. Careful adherence to the outlined procedures and stoichiometry will enable the efficient and high-yield synthesis of functionally modified peptides.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 3-bromobenzylcarbamate
Welcome to the technical support center for the synthesis of Tert-butyl 3-bromobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis involves the protection of the primary amine of 3-bromobenzylamine with a tert-butoxycarbonyl (Boc) group. The reaction proceeds via a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen of 3-bromobenzylamine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate that collapses, eliminating a tert-butyl carbonate group. This unstable group then decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide is basic enough to deprotonate the protonated amine, yielding the final product, this compound, and tert-butanol.[1]
Q2: Is a base always necessary for this reaction?
A2: While not strictly essential, the use of a base is highly recommended to achieve high yields and faster reaction times. The tert-butoxide generated during the reaction can act as a base, but for less nucleophilic amines like benzylamines, an external base is commonly added to neutralize the protonated amine and drive the reaction to completion.[1] Common bases include triethylamine (TEA), diisopropylethylamine (DIEA), and sodium bicarbonate.[2]
Q3: What are the most common side reactions that can lower the yield?
A3: The most common side reactions include:
-
Di-Boc Protection: The formation of a di-protected amine where two Boc groups are attached to the nitrogen. This is more likely with an excess of Boc₂O and a strong base.
-
Urea Formation: An isocyanate intermediate can form, which then reacts with another molecule of the amine to create a urea byproduct. This is more prevalent at higher temperatures.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (3-bromobenzylamine) and the product (if available). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of reagents: 3-bromobenzylamine may have degraded, or Boc₂O may have hydrolyzed. 2. Inadequate base: Insufficient base to neutralize the amine salt or drive the reaction. 3. Low reaction temperature: The reaction may be too slow at room temperature. 4. Inappropriate solvent: The solvent may not be suitable for the reaction. | 1. Use freshly opened or purified reagents. 2. Use 1.1-1.5 equivalents of a suitable base like triethylamine. 3. Gently warm the reaction to 40°C, monitoring for side product formation. 4. Use a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). |
| Formation of Multiple Products (Visible on TLC) | 1. Di-Boc protection: Excess Boc₂O or a strong base can lead to the formation of the di-protected product. 2. Urea formation: Higher reaction temperatures can promote the formation of urea byproducts. | 1. Use a controlled stoichiometry of Boc₂O (1.05-1.1 equivalents). Consider using a weaker base like sodium bicarbonate. 2. Maintain the reaction temperature at room temperature or below (0°C). |
| Difficult Product Isolation/Purification | 1. Emulsion during work-up: Formation of a stable emulsion between the organic and aqueous layers. 2. Product is an oil: Difficulty in handling and purifying an oily product. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Purify the crude product using flash column chromatography on silica gel. |
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Boc protection of benzylamines. Specific yields for this compound may vary but are expected to be in a similar range under optimized conditions.
| Solvent | Base | Temperature (°C) | Typical Yield Range (%) |
| Dichloromethane (DCM) | Triethylamine (TEA) | 25 | 90-98 |
| Tetrahydrofuran (THF) | Triethylamine (TEA) | 25 | 88-95 |
| Acetonitrile | Triethylamine (TEA) | 25 | 85-93 |
| Water/Acetone | None | 25 | 90-99[4] |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
3-bromobenzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
5% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzylamine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Addition of Base: To the stirring solution, add triethylamine (1.2 eq).
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up:
-
Wash the reaction mixture with 5% aqueous citric acid solution to remove excess triethylamine.
-
Wash with saturated aqueous sodium bicarbonate solution to remove any acidic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Visualizations
Signaling Pathway: Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Common side products in the synthesis of Tert-butyl 3-bromobenzylcarbamate.
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Tert-butyl 3-bromobenzylcarbamate. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side products observed during the synthesis of this compound?
The most frequently encountered side products in the Boc protection of 3-bromobenzylamine are the di-Boc protected amine and urea derivatives.[1]
-
Di-Boc Protected Amine (Tert-butyl N-(tert-butoxycarbonyl)-N-(3-bromobenzyl)carbamate): This impurity arises from the double addition of the Boc group to the primary amine.
-
Urea Derivative (N,N'-bis(3-bromobenzyl)urea): This side product can form if an isocyanate intermediate is generated, which then reacts with another molecule of 3-bromobenzylamine.[1]
Q2: My reaction is showing multiple spots on TLC, including one that is less polar than the desired product. What is this likely to be?
A less polar spot on the Thin Layer Chromatography (TLC) plate compared to your desired this compound is likely the di-Boc protected side product. Due to the presence of two bulky, non-polar tert-butyl groups, this molecule will have a higher Rf value (travel further up the TLC plate) in most common solvent systems.
Q3: How can I minimize the formation of the di-Boc protected side product?
The formation of the di-Boc protected amine is more likely with highly reactive amines or when a catalyst such as 4-dimethylaminopyridine (DMAP) is used.[1] To minimize this side product, consider the following strategies:
-
Control Stoichiometry: Use a controlled amount of di-tert-butyl dicarbonate (Boc₂O), typically between 1.0 and 1.2 equivalents relative to the 3-bromobenzylamine.[1]
-
Avoid Catalysts like DMAP: If possible, avoid using highly effective nucleophilic catalysts like DMAP, as they can accelerate the formation of the di-Boc product.[1]
-
Control Reaction Time: Avoid unnecessarily long reaction times to reduce the chance of over-reaction.[1] Monitor the reaction progress by TLC.
Q4: I suspect urea formation in my reaction. How can I confirm this and prevent it?
Urea formation can occur through an isocyanate intermediate. While less common under standard Boc protection conditions, it can be promoted by certain basic conditions. To mitigate this:
-
Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction without promoting isocyanate formation.
-
Temperature Control: Maintain a controlled temperature, as higher temperatures can sometimes lead to side reactions.
Confirmation of the urea byproduct can be achieved through characterization techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: What is a general purification strategy to remove these side products?
Flash column chromatography on silica gel is an effective method for purifying this compound from both the di-Boc and urea side products. The polarity differences between the desired product and the impurities allow for good separation. A typical eluent system would be a gradient of ethyl acetate in hexane.
Experimental Protocols
Below is a general experimental protocol for the synthesis of this compound.
Materials:
-
3-Bromobenzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 3-bromobenzylamine (1.0 eq) in the chosen solvent (DCM or THF).
-
Add the base (TEA or DIPEA, 1.2 eq).
-
To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Data Presentation
| Compound | Typical Rf value (Hexane/Ethyl Acetate 4:1) | Notes |
| Di-Boc protected amine | High | Less polar than the desired product. |
| This compound | Medium | Desired Product. |
| 3-Bromobenzylamine | Low (may streak) | More polar starting material. |
| Urea derivative | Variable, often polar | Polarity can vary, may require different solvent systems for good separation. |
Note: Rf values are approximate and can vary based on the exact TLC plate, solvent system, and concentration.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction pathway to this compound and pathways to common side products.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Troubleshooting Incomplete Boc-Deprotection of Carbamates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from carbamates.
Troubleshooting Guide
This section addresses specific issues you might encounter during Boc-deprotection, offering potential causes and actionable solutions.
Issue 1: Incomplete or Slow Deprotection
Question: My Boc-deprotection reaction is sluggish or stalls before reaching completion, as indicated by TLC or LC-MS analysis showing significant remaining starting material. What are the likely causes and how can I resolve this?
Potential Causes:
-
Insufficient Acid Strength or Concentration: The acidic reagent may be too weak or dilute to effectively cleave the Boc group, especially on sterically hindered or electron-deficient amines.[1][2] The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[1]
-
Low Reaction Temperature: Conducting the reaction at low temperatures, such as 0 °C, can significantly decrease the deprotection rate.[2]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can physically obstruct the approach of the acidic reagent.[1][2]
-
Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the deprotection will be inefficient.
Recommended Solutions:
| Solution | Detailed Action | Considerations |
| Increase Acid Concentration or Temperature | Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%.[3] If the reaction is being performed at a low temperature, allow it to warm to room temperature.[2] Gentle heating (e.g., to 40°C) can also be effective but requires careful monitoring.[1] | Increasing temperature can also promote side reactions.[1] |
| Use a Stronger Acid System | For more robust substrates, consider using neat TFA for a short period. An alternative is to switch to a 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[2][4] | These conditions are harsh and may not be suitable for substrates with other acid-sensitive functional groups.[4] |
| Optimize Solvent | Ensure complete dissolution of your substrate. In some cases, using anhydrous solvents, such as very dry dioxane with TFA, can improve the outcome.[5] | The choice of solvent can influence the reaction rate.[6] |
| Extend Reaction Time | Continue to monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration until the starting material is consumed.[3] | Be mindful of potential side reactions or degradation over extended periods. |
Issue 2: Side Reaction - Tert-butylation of Nucleophilic Residues
Question: I am observing the formation of byproducts where a tert-butyl group has been added to my molecule, particularly on electron-rich aromatic rings (e.g., tryptophan, tyrosine) or sulfur-containing functional groups (e.g., methionine, cysteine). How can I prevent this?
Cause:
The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation.[7][8] This electrophile can then alkylate nucleophilic sites on the substrate or product, leading to undesired side products.[4][7]
Recommended Solutions:
| Solution | Detailed Action | Examples of Scavengers |
| Use Scavengers | Add a scavenger to the reaction mixture to trap the tert-butyl cation.[4] These are nucleophilic molecules that react with the cation, preventing it from alkylating your compound of interest.[9] | Trialkylsilanes: Triethylsilane (TES) or Triisopropylsilane (TIPS)[4] Thioethers: Thioanisole[4] Water: Can also act as a scavenger.[4][9] |
Issue 3: Degradation of Other Acid-Sensitive Functional Groups
Question: My substrate contains other acid-labile functional groups, such as esters, acetals, or silyl ethers, which are being cleaved or degraded under the Boc-deprotection conditions. What are my options?
Cause:
The strong acidic conditions required for Boc removal, such as high concentrations of TFA or HCl, are often incompatible with other acid-sensitive moieties within the molecule.[4]
Recommended Solutions:
| Solution | Reagent/Method | Key Advantages |
| Milder Acidic Conditions | - Aqueous phosphoric acid[4][10] - p-Toluenesulfonic acid (pTSA)[4] | Less harsh than TFA or HCl, offering better selectivity for Boc removal in the presence of other acid-labile groups. |
| Lewis Acid-Mediated Deprotection | - Zinc bromide (ZnBr₂)[4][11][12] - Trimethylsilyl iodide (TMSI)[4][13] | Offers a non-protic alternative for Boc cleavage, often under milder conditions. TMSI is particularly effective for water-soluble zwitterionic compounds.[4][13] |
| Thermal Deprotection | Heating the Boc-protected compound in a suitable solvent (e.g., water, 2,2,2-trifluoroethanol)[4][6] | An acid-free method that can be highly effective for certain substrates.[4] |
| Other Non-Acidic Methods | - Oxalyl chloride in methanol[14][15][16] - Catalyst-free deprotection in hot water[4][14] | These methods are very mild and can be tolerant of a wide range of functional groups, including acid-labile esters.[4][14] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis and confirmation of the product's mass.[4]
Q2: Are there any "green" or environmentally friendly methods for N-Boc deprotection?
A2: Yes, several approaches aim to reduce the environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[4] Additionally, using deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendlier reaction medium.[17] Efforts are also ongoing to replace chlorinated solvents like DCM with more benign options.[7][18]
Q3: Can I selectively deprotect one N-Boc group in the presence of another?
A3: Selective deprotection can be challenging but is achievable under specific conditions. The lability of a Boc group is influenced by the electronic nature of the nitrogen it is attached to. For instance, N-Boc groups on more electron-deficient nitrogens (like those in indoles) are more labile.[4] By carefully controlling reaction parameters such as temperature and residence time in a continuous flow setup, selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group has been demonstrated.[6]
Q4: What are the advantages of using TMSI for Boc deprotection?
A4: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, particularly for water-soluble zwitterionic compounds.[4][13] A key advantage is that it can allow for the direct isolation of the product from the organic reaction medium without the need for an aqueous workup, which is beneficial for compounds that are unstable in water.[13]
Experimental Protocols
Protocol 1: Standard Boc-Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of 0.1–0.2 M.[2]
-
Acid Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[2] The resulting amine salt can be used directly or neutralized with a mild base.
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane.[4][19]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours.[4][19]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[4]
Protocol 3: Lewis Acid-Mediated Deprotection using Zinc Bromide
-
Setup: Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane.[12]
-
Reagent Addition: Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[4][12]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to a few days.[12][20]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture can be filtered, and the product isolated after an appropriate work-up, which may involve an aqueous wash and extraction.
Protocol 4: Mild Deprotection with Oxalyl Chloride in Methanol
-
Dissolution: In a dry round-bottom flask, dissolve the starting material (e.g., 50 mg) in methanol (3 mL) and stir at room temperature for 5 minutes.[14]
-
Reagent Addition: Add oxalyl chloride (3 equivalents) directly to the solution via syringe.[14] An immediate temperature increase and sputtering may be observed.[14]
-
Reaction: Allow the reaction mixture to stir for up to 4 hours, depending on the substrate.[14]
-
Monitoring: Monitor the reaction via TLC.[14]
-
Work-up: Once the reaction is complete, the solvent is removed in vacuo, and the crude material can be extracted with a suitable solvent like dichloromethane.[14]
Visualizations
Caption: Mechanism of acid-catalyzed Boc-deprotection and a common side reaction.
Caption: A logical workflow for troubleshooting incomplete Boc-deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zinc Bromide [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 19. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Tert-butyl 3-bromobenzylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving Tert-butyl 3-bromobenzylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with an aryl bromide like this compound?
A1: For initial screening and optimization of cross-coupling reactions with aryl bromides, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1][2] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%.[1] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]
Q2: How does catalyst loading affect the reaction outcome?
A2: Catalyst loading directly impacts reaction kinetics, yield, and purity.
-
Too low a loading may result in slow or incomplete conversion, leading to low product yield.
-
Too high a loading can lead to side reactions, such as the formation of palladium black (catalyst aggregation and deactivation), and can make product purification more difficult due to higher residual palladium levels.[3] It also increases the overall cost of the synthesis.
Q3: What are the signs of catalyst deactivation, and how can it be related to catalyst loading?
A3: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[1] This can be caused by high catalyst concentrations, high temperatures, or an inappropriate ligand-to-metal ratio.[3] Reactions that start but fail to go to completion can also be an indication of catalyst deactivation.[3]
Q4: How can I minimize catalyst loading for my reaction?
A4: To reduce catalyst loading, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos for Suzuki reactions) which can stabilize the active palladium(0) species and promote key steps in the catalytic cycle, often allowing for lower catalyst loadings.[1]
-
Precatalyst Choice: Use well-defined Pd(II) precatalysts that are efficiently reduced in situ to the active Pd(0) species.[3]
-
Reaction Conditions: Optimize temperature, solvent, and base. Sometimes, slightly higher temperatures can improve efficiency, but excessively high temperatures can lead to catalyst decomposition.[3]
-
Purity of Reagents: Ensure all reagents and solvents are free from impurities that could act as catalyst poisons. Rigorous exclusion of oxygen is critical to prevent oxidation of the active Pd(0) catalyst.[3]
Q5: What are the benefits of optimizing catalyst loading?
A5: Optimizing catalyst loading offers several advantages:
-
Economic: Reduces the cost of expensive palladium catalysts.
-
Environmental: Minimizes the amount of heavy metal waste.
-
Process Efficiency: Can lead to cleaner reactions with fewer side products, simplifying purification.
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%). |
| Inefficient Precatalyst Activation | Ensure the chosen base, ligand, and temperature are suitable for the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species.[3] Using a well-defined precatalyst may circumvent this issue.[3] |
| Catalyst Deactivation | Lower the reaction temperature. Ensure rigorous degassing of all reagents and the reaction vessel to exclude oxygen.[3] Consider a different ligand that may offer better stability to the palladium center.[3] |
| Inappropriate Ligand | Screen a panel of ligands. For Suzuki reactions with aryl bromides, bulky, electron-rich phosphine ligands are often effective.[1] For Buchwald-Hartwig aminations, ligands like tBuBrettPhos may be necessary for challenging substrates.[4][5] |
Problem: Reaction Stalls Before Completion
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | This is a common reason for stalled reactions.[3] As mentioned above, check for the formation of palladium black.[3] Improve the inert atmosphere of the reaction. Consider if the ligand is degrading at the reaction temperature.[3] |
| Ligand Degradation | Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at high temperatures.[3] This removes the necessary electronic and steric environment from the palladium center, leading to deactivation.[3] Consider using a more robust ligand or lowering the reaction temperature. |
| Product Inhibition | In some cases, the product may coordinate to the catalyst and inhibit its activity. Diluting the reaction mixture may help. |
Problem: Formation of Impurities (e.g., Homocoupling)
| Potential Cause | Suggested Solution |
| High Catalyst Loading | An excessively high catalyst concentration can sometimes promote side reactions. Try reducing the catalyst loading. |
| Presence of Oxygen | Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen.[2] Ensure solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.[2] |
| Suboptimal Ligand-to-Metal Ratio | The ratio of ligand to palladium can be crucial. A higher ratio (e.g., 2:1 to 4:1 ligand to Pd) can sometimes improve catalyst stability and prevent side reactions.[1] |
Experimental Protocols
General Protocol for Screening Catalyst Loading in a Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O)
-
Schlenk flasks or reaction vials with magnetic stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In parallel, to a series of dry Schlenk flasks each containing a magnetic stir bar, add the palladium catalyst at varying mol% (e.g., 0.5 mol%, 1 mol%, 2 mol%, 3 mol%) and the appropriate amount of ligand (typically a 1:2 or 1:4 Pd:ligand ratio).
-
Inerting the Atmosphere: Seal the flasks and evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[2]
-
Reagent Addition: Under a counterflow of inert gas, add this compound, the arylboronic acid, and the base to each flask.[2]
-
Solvent Addition: Add the degassed solvent via syringe.[2]
-
Reaction: Heat the reaction mixtures to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular time intervals.
-
Work-up: Once a reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Analysis: Analyze the crude product of each reaction to determine the yield and purity, allowing for a comparison of the different catalyst loadings.
Visualizations
References
Stability of Tert-butyl 3-bromobenzylcarbamate under acidic and basic conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tert-butyl 3-bromobenzylcarbamate under acidic and basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc deprotection under acidic conditions. | Insufficient acid strength or concentration. | Use a stronger acid like trifluoroacetic acid (TFA) or increase the concentration of HCl.[1][2][3] A mixture of TFA in a solvent like dichloromethane is often effective. |
| Short reaction time. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time until the starting material is fully consumed. | |
| Low reaction temperature. | Most Boc deprotections proceed efficiently at room temperature, but gentle heating may be required for less reactive substrates. | |
| Formation of side products during acid-catalyzed deprotection. | Alkylation of nucleophilic functional groups by the intermediate tert-butyl cation. | Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation. |
| Unexpected degradation under basic conditions. | Presence of other base-labile functional groups in the molecule. | While the Boc group itself is stable, other parts of the molecule may not be. Analyze the structure for other potentially reactive sites. |
| Harsh reaction conditions (e.g., high temperature, very strong base). | Although generally stable, extreme basic conditions should be avoided if possible. Use milder bases like potassium carbonate or triethylamine for other transformations in the presence of a Boc group. | |
| Difficulty in monitoring the reaction progress. | The starting material and product have similar TLC retention factors. | Utilize a different analytical method with better resolution, such as HPLC. Staining with ninhydrin can also help visualize the deprotected amine on a TLC plate. |
| The product is an amine salt and behaves differently during work-up and analysis. | After deprotection, the product is typically an amine salt. This can affect its solubility and chromatographic behavior. Consider this during extraction and purification. |
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc protecting group on this compound to acidic conditions?
A1: The tert-butyloxycarbonyl (Boc) protecting group is inherently labile under acidic conditions.[2] This is the standard method for its removal (deprotection). Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to the cleavage of the Boc group, yielding 3-bromobenzylamine.
Q2: What is the mechanism of Boc group cleavage in acidic media?
A2: The deprotection mechanism involves protonation of the carbamate's carbonyl oxygen by an acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This unstable carbamic acid spontaneously decarboxylates (loses CO2) to give the free amine.
Q3: Is this compound stable under basic conditions?
A3: Yes, the Boc protecting group is generally very stable under most basic and nucleophilic conditions.[4] This stability makes it an excellent orthogonal protecting group to base-labile groups like Fmoc. Therefore, this compound is expected to be stable under typical basic reaction conditions.
Q4: Can the Boc group be removed thermally?
A4: Yes, thermal deprotection of N-Boc protected amines is possible, often requiring high temperatures (e.g., 150°C or higher) and can be performed in the absence of an acid catalyst.[2]
Q5: Are there any quantitative data on the stability of this compound?
Quantitative Stability Data
The following table summarizes kinetic data for the deprotection of compounds structurally similar to this compound under acidic conditions. This data is intended to be illustrative of the general reactivity.
| Compound | Conditions | Observation | Reference |
| Boc-protected amine (thioester) | HCl in toluene/propan-2-ol | The reaction rate shows a second-order dependence on the HCl concentration. | [1][3] |
| Boc-protected amine (tosylate) | HCl, H₂SO₄, or CH₃SO₃H | The deprotection exhibits a second-order kinetic dependence on the acid concentration. | [1][3] |
| Boc-protected p-chloroaniline | H-BEA zeolite catalyst in THF | High yield deprotection achieved with a residence time of less than a minute at 140°C in a continuous flow reactor. | [5][6] |
| N-Boc imidazole | Trifluoroethanol (TFE) at 120°C | Complete thermal deprotection observed within a 20-minute residence time in a continuous flow system. | [2] |
Experimental Protocols
Protocol 1: Assessment of Stability under Acidic Conditions (Forced Degradation)
Objective: To determine the rate of degradation of this compound under defined acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N, 1 N) or Trifluoroacetic acid (TFA)
-
A suitable organic solvent (e.g., acetonitrile, methanol, or dichloromethane)
-
HPLC system with a UV detector
-
pH meter
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
In a volumetric flask, mix a known volume of the stock solution with a known volume of the acidic solution (e.g., 0.1 N HCl).
-
Dilute to the final volume with a mixture of the organic solvent and water to maintain solubility. The final concentration of the compound should be suitable for HPLC analysis.
-
-
Incubation: Incubate the stress sample at a controlled temperature (e.g., 40°C, 60°C).
-
Time-Point Sampling: Withdraw aliquots from the stress sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching (if necessary): Neutralize the withdrawn aliquots with a suitable base (e.g., a solution of sodium bicarbonate) to stop the degradation reaction.
-
HPLC Analysis: Analyze each time-point sample by a validated stability-indicating HPLC method to quantify the remaining amount of this compound and detect the formation of the primary degradation product (3-bromobenzylamine).
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Protocol 2: Assessment of Stability under Basic Conditions
Objective: To confirm the stability of this compound under defined basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (e.g., 0.1 N, 1 N)
-
A suitable organic solvent (e.g., acetonitrile or methanol)
-
HPLC system with a UV detector
-
pH meter
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
In a volumetric flask, mix a known volume of the stock solution with a known volume of the basic solution (e.g., 0.1 N NaOH).
-
Dilute to the final volume with a mixture of the organic solvent and water.
-
-
Incubation: Incubate the stress sample at a controlled temperature (e.g., 40°C, 60°C) for an extended period (e.g., 24-48 hours).
-
Time-Point Sampling: Withdraw aliquots at the beginning and end of the incubation period.
-
Sample Quenching (if necessary): Neutralize the withdrawn aliquots with a suitable acid (e.g., a dilute solution of HCl).
-
HPLC Analysis: Analyze the samples by HPLC to quantify the amount of this compound.
-
Data Analysis: Compare the initial and final concentrations of this compound. A minimal decrease in concentration confirms stability under the tested basic conditions.
Visualizations
Caption: Acid-catalyzed deprotection pathway of this compound.
Caption: Stability of this compound under basic conditions.
References
- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
How to remove unreacted starting material in carbamate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of carbamates.
Troubleshooting Guides & FAQs
This section addresses specific issues related to the removal of unreacted starting materials after carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted isocyanate from my reaction mixture?
There are several effective methods to remove unreacted isocyanates:
-
Scavenger Resins: This is a highly recommended method for selectively removing excess isocyanates. Polymer-supported scavenger resins, such as those with amine functional groups (e.g., aminomethylpolystyrene), react with the isocyanate, allowing for its removal by simple filtration.[1][2] There are commercially available scavenger resins specifically designed for isocyanates.[3][4]
-
Quenching: Adding a small amount of a primary or secondary amine (like piperidine or benzylamine) can "quench" the excess isocyanate by reacting with it to form a urea byproduct.[3] This urea can then be removed by chromatography or crystallization.
-
Distillation/Evaporation: If the desired carbamate is significantly less volatile than the unreacted isocyanate, distillation or evaporation under reduced pressure can be employed.[5][6] One specific method involves applying the reaction product to a heated, rotating surface to evaporate the unreacted isocyanate.[5]
-
Chromatography: Column chromatography is a standard method for separating the carbamate product from unreacted isocyanate and other impurities.[7][8]
Q2: What is the best way to remove unreacted alcohol or amine from my carbamate synthesis?
-
Aqueous Extraction: For water-soluble alcohols and amines, washing the organic reaction mixture with water or a dilute acidic solution (for amines) can effectively remove them. The carbamate product, being less polar, will remain in the organic layer.[8][9]
-
Distillation: If there is a significant boiling point difference between the alcohol/amine and the carbamate product, distillation is a viable option.[6][10]
-
Chromatography: Flash column chromatography is a very effective technique for separating the carbamate from the more polar unreacted alcohol or amine.[7][8]
-
Crystallization: If the carbamate product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[11]
Q3: I have a water-soluble carbamate. How can I purify it?
Purifying water-soluble carbamates can be challenging, but several strategies can be employed:
-
Extraction with a more polar solvent: If the carbamate has some solubility in a water-immiscible organic solvent, continuous liquid-liquid extraction can be used.
-
Reverse-Phase Chromatography: This technique is ideal for separating polar compounds. The stationary phase is nonpolar, and a polar mobile phase is used.
-
Selective Crystallization: The "Salting out" technique, where a high concentration of salt is added to the aqueous solution to decrease the solubility of the organic compound, can induce crystallization of the carbamate. A specific method called Selective Ammonium Carbamate Crystallization (SACC) can be used to isolate primary amines by converting them to their corresponding ammonium carbamates, which have lower solubility in nonpolar solvents and can be selectively crystallized.[12][13][14]
Q4: When should I use scavenger resins versus traditional purification methods?
Scavenger resins are particularly advantageous in the following scenarios:[1]
-
High-throughput synthesis: They are well-suited for parallel synthesis and automated platforms due to the simple filtration-based workup.[1]
-
When the product is sensitive: Scavenger resins can offer a milder alternative to harsh extractive or chromatographic conditions.
-
To avoid aqueous workups: If your product has some water solubility, scavenger resins provide a non-aqueous workup option.
Traditional methods like chromatography and crystallization are preferred when:
-
High purity is critical, and multiple impurities need to be removed.
-
The scale of the reaction is large, where the cost of scavenger resins might be prohibitive.
Data Presentation
The efficiency of different purification methods can vary depending on the specific carbamate and the unreacted starting materials. The table below provides a summary of reported purification efficiencies for methyl carbamate.
| Purification Method | Starting Material Impurity | Purity of Final Product | Recovery/Yield | Reference |
| Extraction with Chloroform & Recrystallization | Not Specified | > 99.9% | > 92% | [11] |
Experimental Protocols
Protocol 1: Purification of Methyl Carbamate by Extraction and Recrystallization [11]
-
Extraction:
-
The crude methyl carbamate is mixed with chloroform.
-
The mixture is heated to 50°C and stirred for one hour to extract the impurities.
-
The solution is filtered at 50°C to remove any insoluble material.
-
-
Crystallization:
-
The filtrate is allowed to cool naturally to induce crystallization of the methyl carbamate.
-
The crystallization process is allowed to proceed for 20 minutes.
-
-
Drying:
-
The methyl carbamate crystals are collected by filtration.
-
The crystals are dried in an oven at 45°C for 30 minutes.
-
Protocol 2: General Procedure for Scavenging Excess Isocyanate with a Resin [3]
-
Resin Addition: Once the carbamate synthesis reaction is complete (as determined by a suitable monitoring technique like TLC or LC-MS), add the isocyanate scavenger resin to the reaction mixture. A typical loading is 2-3 equivalents of the resin's functional group relative to the initial amount of the excess isocyanate.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 60°C) for a period of 1 to several hours. The reaction progress can be monitored by checking for the disappearance of the isocyanate.
-
Filtration: Once the isocyanate has been completely scavenged, filter the reaction mixture to remove the resin.
-
Workup: Wash the resin with a suitable solvent and combine the filtrates. The resulting solution contains the purified carbamate product.
Visualizations
Carbamate Synthesis and Purification Workflow
The following diagram illustrates the general workflow for carbamate synthesis, highlighting the different purification pathways available for removing unreacted starting materials.
Caption: A flowchart illustrating the general steps in carbamate synthesis and the various purification techniques that can be employed to remove unreacted starting materials.
References
- 1. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. silicycle.com [silicycle.com]
- 5. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 6. How To [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. ureaknowhow.com [ureaknowhow.com]
- 13. Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - Watch Related Videos [visualize.jove.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Boc Protection Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on monitoring the completion of tert-butyloxycarbonyl (Boc) protection reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How does TLC indicate the progress of a Boc protection reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the progress of a Boc protection reaction. The key principle is the change in polarity between the starting amine and the Boc-protected product. The starting amine is relatively polar, while the resulting N-Boc-protected compound is significantly less polar due to the bulky, non-polar tert-butyl group. This difference in polarity leads to a distinct separation on a silica gel TLC plate, allowing for clear visualization of the reaction's progress.[1][2]
A successful reaction is characterized by:
-
The gradual disappearance of the spot corresponding to the starting amine.
-
The appearance of a new spot for the Boc-protected product, which will have a higher Retention Factor (Rf) value (it travels further up the plate).[2]
Q2: What is the ideal way to set up a TLC plate for monitoring my reaction?
For effective monitoring, it is crucial to spot the TLC plate with appropriate references. A standard setup includes three lanes:
-
SM (Starting Material): A spot of the initial amine.
-
Co (Co-spot): A spot containing both the starting material and the reaction mixture. This helps to confirm the identity of the spots.
-
RM (Reaction Mixture): A spot of the ongoing reaction mixture.[2][3]
This setup allows for a direct comparison and helps to unambiguously identify the starting material and product spots within the reaction mixture.[3]
Q3: How do I choose an appropriate solvent system (mobile phase) for my TLC?
The choice of solvent system is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The ratio is adjusted to achieve an Rf value for the starting amine of approximately 0.2 to 0.3.[2] This generally provides a good window to observe the appearance of the higher Rf product.
Q4: Which staining agents are best for visualizing Boc-protected amines on a TLC plate?
While some compounds can be visualized under UV light (if they contain a UV-active chromophore), staining is often necessary.[2][3]
-
Ninhydrin: This is an excellent stain for this purpose. Primary and secondary amines (the starting material) will typically stain a bright color (e.g., pink or purple) at room temperature or with gentle heating.[2][3][4][5] The Boc-protected product will not react with ninhydrin under these conditions. However, with strong heating, the Boc group can be thermally cleaved, revealing the amine which then reacts with the ninhydrin stain.[4][5][6] This differential staining provides strong confirmation of a successful protection.[2]
-
Potassium Permanganate (KMnO₄): This is a general stain for compounds that can be oxidized.[3][7] Both the starting amine and the Boc-protected product will likely be visualized as yellow or brown spots against a purple background.[3][7] This stain is useful if you need to see all spots present.
-
p-Anisaldehyde or Cerium Molybdate: These are also general-purpose stains that can visualize a wide range of organic compounds, often giving varied colors which can help in differentiation.[8]
Troubleshooting Guide
This section addresses common issues encountered when monitoring Boc protection reactions with TLC.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample was too dilute.[9] 2. The compound is not UV-active and an inappropriate stain was used.[9] 3. The compound has a very low Rf and is stuck on the baseline, or a very high Rf and ran with the solvent front. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[9] 2. Use a more general stain like potassium permanganate (KMnO₄) or p-anisaldehyde.[8][9] 3. Adjust the polarity of the mobile phase. To increase Rf, add more of the polar solvent (e.g., ethyl acetate). To decrease Rf, add more of the non-polar solvent (e.g., hexanes). |
| The starting material spot is streaking. | 1. The spotted sample is too concentrated.[3] 2. The amine is basic and is interacting strongly with the acidic silica gel. | 1. Dilute the reaction mixture before spotting.[3][9] 2. Add a small amount of a basic modifier, such as triethylamine (~0.5%), to the eluting solvent chamber.[3] |
| The product spot is streaking. | 1. The spotted sample is too concentrated.[3] 2. The product has acidic or basic properties causing strong interaction with the silica gel. | 1. Dilute the reaction mixture before spotting.[3][9] 2. If the product has acidic character (e.g., a free carboxylic acid), add a small amount of acetic acid (~0.5%) to the eluting solvent.[3] |
| TLC shows a significant amount of starting material remaining after the expected reaction time. | 1. The reaction is incomplete. 2. Insufficient amount of Boc anhydride ((Boc)₂O) was used.[9] 3. The reaction conditions (e.g., temperature, base) are not optimal. | 1. Allow the reaction to stir for a longer period and continue to monitor by TLC.[9] 2. Ensure at least 1.1 equivalents of (Boc)₂O are being used.[9][10] 3. Re-evaluate the reaction setup; a different base or solvent may be required. |
| Multiple spots are observed in the reaction mixture lane. | 1. Presence of side products.[9] 2. Degradation of starting material or product.[9] 3. The presence of unreacted (Boc)₂O or byproducts from it. | 1. Ensure the reaction temperature is controlled, as excessive heat can lead to side reactions.[9] 2. Use fresh reagents and solvents.[9] 3. (Boc)₂O is not always visible on TLC with common stains. Consider quenching the reaction with a small amount of a primary amine and see if a new, highly non-polar spot appears, corresponding to the new Boc-protected amine. |
| The starting material and product spots are overlapping or have very close Rf values. | 1. The solvent system is not providing adequate separation. 2. The polarity difference between the starting material and product is minimal for the chosen eluent. | 1. Systematically test different solvent systems by varying the ratio of polar to non-polar solvents. Testing different solvent combinations (e.g., dichloromethane/methanol) may also be effective. 2. If separation is still poor, consider using a different analytical technique like LC-MS to monitor the reaction.[1] |
Experimental Protocols
General Protocol for Monitoring Boc Protection via TLC
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).[2]
-
Spotting:
-
Using a capillary tube, apply a small spot of the dissolved starting amine onto the SM and Co lanes.
-
Take an aliquot from the reaction vessel and apply a small spot onto the RM and Co lanes.[3]
-
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[11]
-
Visualization:
-
Analysis: Observe the lanes. A successful reaction will show the disappearance of the lower Rf spot in the RM lane and the appearance of a new, higher Rf spot that corresponds to the product. The Co lane will show two distinct spots if the reaction is incomplete, confirming the identity of each.[2]
Preparation of TLC Stains
| Stain | Recipe | Visualization |
| Ninhydrin | Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol, then add 3 mL of glacial acetic acid.[8] | Primary amines appear as blue/purple spots at room temperature or with gentle heating. Boc-protected amines may appear as brown/yellow spots only upon strong heating.[4][6] |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL of water. Add 1.25 mL of 10% NaOH.[8] | Oxidizable compounds appear as yellow/brown spots on a purple background.[7] No heating is typically required. |
Visualizations
Caption: Workflow for monitoring a Boc protection reaction using TLC.
Caption: Logic diagram for troubleshooting common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 6. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Selective removal of a Boc group without cleaving a tert-butyl ester.
Welcome to the technical support center for managing the selective removal of a tert-butoxycarbonyl (Boc) protecting group in the presence of a tert-butyl (t-Bu) ester. This guide is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate this challenging chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to selectively remove a Boc group without cleaving a tert-butyl ester?
A1: The selective deprotection of a Boc group in the presence of a tert-butyl ester is challenging because both are acid-labile protecting groups.[1][2] Traditional methods for Boc removal rely on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can readily cleave both groups.[3][4] The key to selectivity lies in exploiting the subtle differences in their reactivity towards specific acidic reagents and reaction conditions. The Boc group is generally more sensitive to acid than the t-butyl ester, which allows for a window of selective deprotection under carefully controlled conditions.[5]
Q2: What are the primary strategies for achieving selective Boc deprotection in the presence of a tert-butyl ester?
A2: The main strategies involve fine-tuning acidic conditions to favor Boc cleavage. This can be achieved by using specific acid and solvent combinations that modulate the effective acidity of the medium. One successful approach is the use of methanesulfonic acid or concentrated sulfuric acid in a solvent system of tert-butyl acetate (tBuOAc) and dichloromethane (CH2Cl2).[6][7] The success of this method is attributed to the irreversible nature of Boc group removal (due to the formation of gaseous byproducts) compared to the reversible cleavage of the tert-butyl ester.[6]
Q3: Are there milder, non-TFA based methods to remove the Boc group while preserving a t-butyl ester?
A3: Yes, several milder methods can be employed. One such method is the use of oxalyl chloride in methanol, which can deprotect a variety of N-Boc protected substrates at room temperature.[8][9] Another alternative is the use of aqueous phosphoric acid, which has been shown to be effective for Boc deprotection while being compatible with other acid-sensitive groups like benzyl and methyl esters.[7][10]
Q4: My selective Boc deprotection reaction is not working well. What are the common issues and how can I troubleshoot them?
A4: Common issues include incomplete deprotection, cleavage of the tert-butyl ester, and formation of side products. Here are some troubleshooting tips:
-
Incomplete Reaction: If the Boc deprotection is incomplete, you can try slightly increasing the reaction time or the equivalents of the acid.[1] However, this should be done cautiously while monitoring for t-butyl ester cleavage.
-
Cleavage of t-butyl ester: If you observe significant cleavage of your t-butyl ester, the acidic conditions are likely too strong. Consider switching to a milder acid system, such as aqueous phosphoric acid, or a non-acidic method like oxalyl chloride in methanol.[7][8] Lowering the reaction temperature can also help improve selectivity.[7]
-
Side Product Formation: A common side reaction during acidic deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated from the cleavage of the Boc group.[2][11] This can be suppressed by using scavengers like anisole or thioanisole.[4]
Q5: Can I achieve the reverse selectivity, i.e., cleave the tert-butyl ester without affecting the Boc group?
A5: While the primary goal is usually the other way around, selective cleavage of a tert-butyl ester in the presence of a Boc group is possible. A reported method uses a CeCl₃·7H₂O-NaI system in refluxing acetonitrile.[12][13] This represents a reversal of the usual selectivity observed under acidic conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration.[2] | Increase the equivalents of acid incrementally and monitor the reaction closely. |
| Reaction time is too short.[1] | Extend the reaction time, following the progress by TLC or LC-MS. | |
| Low reaction temperature. | If applicable to the method, consider a moderate increase in temperature. | |
| Loss of tert-Butyl Ester | Acidic conditions are too harsh.[2] | Switch to a milder acid system (e.g., aqueous phosphoric acid).[7] |
| Reaction time is too long or temperature is too high. | Reduce the reaction time and/or temperature.[7] | |
| Inappropriate solvent system. | Use the recommended solvent systems, such as tBuOAc/CH2Cl2 for the methanesulfonic acid method.[6] | |
| Formation of Side Products (e.g., t-Butylation) | Reactive tert-butyl cation byproduct.[11] | Add scavengers like triisopropylsilane (TIS) or water to the reaction mixture.[5] |
| The substrate contains highly nucleophilic functional groups.[2] | Employ milder deprotection conditions and use a scavenger cocktail.[11] |
Experimental Protocols
Protocol 1: Selective Boc Deprotection using Methanesulfonic Acid
This protocol is adapted from a method reported for the selective removal of an N-Boc group in the presence of a tert-butyl ester.[6]
Materials:
-
N-Boc protected substrate with a t-butyl ester
-
Methanesulfonic acid (MeSO₃H)
-
tert-Butyl acetate (tBuOAc)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 equiv.) in a 4:1 mixture of tBuOAc:CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonic acid (1.5–3.0 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding it to a stirred, cold saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, typically by column chromatography.
Data Summary
Comparison of Selective Boc Deprotection Methods
| Method/Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
| MeSO₃H[6] | tBuOAc:CH₂Cl₂ (4:1) | Room Temp. | Varies | 70-100% | Effective for a variety of amino acid and dipeptide substrates. |
| conc. H₂SO₄[6] | tBuOAc | Room Temp. | Varies | 70-100% | Similar efficacy to the MeSO₃H method. |
| Oxalyl Chloride/Methanol[3][8] | Methanol | Room Temp. | 1 - 4 h | >70% (up to 90%) | A mild, non-TFA based method. |
| Aqueous Phosphoric Acid (85 wt%)[7] | Toluene | Room Temp. or slightly elevated | Varies | High | Compatible with other acid-sensitive functionalities. |
| Thermal (Boiling Water)[2][3] | Water | 100 °C | 10 min - 2 h | Quantitative | A "green" and rapid method for some substrates. |
Visual Guides
Caption: Experimental workflow for selective Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 13. thieme-connect.com [thieme-connect.com]
Validation & Comparative
A Comparative Guide to Amine Protection: Evaluating Tert-butyl 3-bromobenzylcarbamate Against Standard N-Protecting Groups
In the complex landscape of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the strategic selection of amine protecting groups is a critical determinant of success. The ability to mask the nucleophilicity of an amine and subsequently deprotect it under specific and mild conditions is paramount. This guide provides a comprehensive comparison of Tert-butyl 3-bromobenzylcarbamate alongside three of the most widely used N-protecting groups: Tert-butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This document outlines the fundamental chemical properties, protection and deprotection mechanisms, and relative stabilities of these groups. By presenting quantitative data in accessible tables, detailing experimental protocols, and providing visual diagrams of key processes, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.
At a Glance: Key Characteristics of N-Protecting Groups
The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1]
-
Boc (tert-Butoxycarbonyl): This group is labile to acidic conditions, typically cleaved with strong acids like trifluoroacetic acid (TFA).[1]
-
Cbz (Benzyloxycarbonyl): The Cbz group is classically removed by catalytic hydrogenolysis.[1]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is cleaved under basic conditions, commonly with a solution of piperidine in an organic solvent.[1]
-
This compound: As a hybrid of a Boc and a substituted Cbz group, its properties are inferred. The tert-butyl carbamate portion suggests acid lability similar to Boc. The 3-bromobenzyl group is a modification of the benzyl group in Cbz. The electron-withdrawing nature of the bromine atom is expected to influence the rate of hydrogenolysis compared to the standard Cbz group.
Comparative Data: Performance of N-Protecting Groups
The selection of a protecting group is often dictated by the stability of other functional groups within the molecule and the desired reaction conditions for subsequent synthetic steps. The following tables summarize the key performance indicators for each protecting group.
Table 1: Protection and Deprotection Conditions
| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NEt₃, NaOH), Solvent (e.g., DCM, Dioxane/H₂O), Room Temp | Strong Acid (e.g., TFA, HCl in MeOH) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), 0 °C to Room Temp | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (e.g., HBr/AcOH) |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O, DMF), Room Temp | Base (e.g., 20% Piperidine in DMF) |
| This compound | (3-Bromobenzyl) chloroformate & tert-butyl carbamate precursor | Inferred: Base, Solvent, Room Temp | Inferred: Acidic conditions (cleavage of tert-butyl carbamate) and potentially modified hydrogenolysis conditions |
Table 2: Stability Profile of Protected Amines
| Protecting Group | Stable To | Labile To | Orthogonal To |
| Boc | Base, Hydrogenolysis, Nucleophiles | Strong Acid | Cbz, Fmoc |
| Cbz | Acid (mild), Base | Hydrogenolysis, Strong Acid | Boc, Fmoc |
| Fmoc | Acid, Hydrogenolysis | Base | Boc, Cbz |
| This compound | Inferred: Base, potentially mild acid | Inferred: Strong Acid, Hydrogenolysis (rate may differ from Cbz) | Inferred: Fmoc |
Experimental Protocols
Detailed methodologies are crucial for the successful application and removal of these protecting groups. The following are generalized experimental protocols. Optimal conditions may vary depending on the specific substrate.
Protocol 1: Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Dioxane/Water
Procedure:
-
Dissolve the primary amine (1.0 equiv.) in the chosen solvent.[1]
-
Add the base (1.1-1.5 equiv.).
-
Add (Boc)₂O (1.1 equiv.) to the solution.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous work-up. Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amine.
Protocol 2: Boc Deprotection
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Methanol
-
Dichloromethane (DCM) (if using TFA)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically 25-50% v/v in DCM) or a solution of HCl in methanol.
-
Stir the mixture at room temperature. The reaction is often rapid.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The deprotected amine is often obtained as a salt.
Protocol 3: Cbz Protection of a Primary Amine
Materials:
-
Primary amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
Procedure:
-
Dissolve the primary amine (1.0 equiv.) in a mixture of dioxane and water.[1]
-
Add NaHCO₃ (2.0-3.0 equiv.).
-
Cool the mixture to 0 °C.
-
Slowly add Cbz-Cl (1.1 equiv.).[1]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Monitor the reaction by TLC or LC-MS.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the Cbz-protected amine.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or EtOH.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Place the reaction mixture under an atmosphere of H₂.
-
Stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 5: Fmoc Protection of a Primary Amine
Materials:
-
Primary amine
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water or Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary amine (1.0 equiv.) in the chosen solvent system.[1]
-
Add an aqueous solution of NaHCO₃ (2.0-3.0 equiv.).[1]
-
Add Fmoc-Cl or Fmoc-OSu (1.05 equiv.).[1]
-
Stir the reaction at room temperature.
-
Monitor by TLC or LC-MS.
-
Upon completion, acidify the mixture with dilute HCl and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the Fmoc-protected amine.[1]
Protocol 6: Fmoc Deprotection
Materials:
-
Fmoc-protected amine
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add a solution of 20% piperidine in DMF.[1]
-
Stir the mixture at room temperature. The reaction is typically fast.
-
Monitor by TLC or LC-MS.
-
Upon completion, remove the solvent and piperidine under reduced pressure to yield the crude deprotected amine.
Visualizing the Chemistry: Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical transformations and experimental processes.
Caption: General schemes for amine protection and deprotection.
Caption: A typical experimental workflow for protection and deprotection.
Conclusion
The choice of an amine protecting group is a critical decision in the design of a synthetic route. While Boc, Cbz, and Fmoc represent the workhorses of modern organic synthesis, each with a well-defined sphere of application and orthogonality, the exploration of modified protecting groups like this compound offers potential for fine-tuning reactivity and stability. Based on the fundamental principles of its constituent parts, this compound is anticipated to exhibit acid lability akin to the Boc group, while its hydrogenolytic cleavage will likely be influenced by the electronic nature of the 3-bromo substituent on the benzyl ring. Further experimental investigation is required to fully elucidate the specific advantages and limitations of this particular protecting group in complex synthetic endeavors. This guide provides the foundational data and protocols to aid researchers in making an informed choice for their specific synthetic challenges.
References
Alternative reagents to di-tert-butyl dicarbonate for Boc protection.
For researchers, scientists, and drug development professionals, the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and peptide chemistry. While di-tert-butyl dicarbonate (Boc-anhydride, (Boc)₂O) remains the most prevalent reagent for the introduction of the Boc group, a range of alternative reagents have been developed to address challenges such as selectivity, reactivity with hindered or electron-deficient amines, and milder reaction conditions. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols to inform the selection of the most appropriate reagent for a given synthetic challenge.
The strategic protection of amine functionalities is critical to prevent undesired side reactions in multi-step syntheses. The Boc group is favored for its stability under a wide range of non-acidic conditions and its facile cleavage under mild acidic conditions.[1] However, the high reactivity of (Boc)₂O can sometimes lead to side reactions, such as the formation of N,N-di-Boc derivatives or isocyanates.[2] Furthermore, its use with poorly nucleophilic amines can be sluggish, requiring harsh conditions or catalysts.[3] This has spurred the development of alternative reagents, each with its own unique profile of reactivity and selectivity.
Performance Comparison of Boc Protection Reagents
The following tables summarize the performance of various alternative reagents for the Boc protection of amines, benchmarked against the standard reagent, di-tert-butyl dicarbonate. The data presented highlights the yield, reaction time, and typical reaction conditions for a range of amine substrates.
| Reagent | Substrate (Amine) | Solvent | Base/Catalyst | Time | Temp (°C) | Yield (%) | Reference |
| (Boc)₂O | Benzylamine | Water:Acetone (9.5:0.5) | None | 10 min | RT | 95 | [2] |
| (Boc)₂O | Aniline | Acetonitrile | Yttria-zirconia | 3 h | Reflux | 92 | [4] |
| (Boc)₂O | 1,2,3,6-Tetrahydropyridine | THF | None | Overnight | RT | 89 | [5] |
| Boc-ON | L-Tryptophan | 50% aq. Dioxane | Triethylamine | 2 h | RT | 98.6 | [6] |
| Boc-ON | Glycine | 50% aq. Dioxane | Triethylamine | 2 h | RT | 95 | [6] |
| tert-Butyl Phenyl Carbonate | Spermidine | DMF | None | Not Specified | RT | 78 | [7] |
| tert-Butyl Phenyl Carbonate | 1,2-Ethanediamine | Ethanol | None | Not Specified | Reflux | High | [7] |
| Boc-Benzotriazole | Phenylalanine | Acetonitrile/Water | Triethylamine | Not Specified | 20 | 94 | [8][9] |
| Boc-Benzotriazole | Serine | Acetonitrile/Water | Triethylamine | Not Specified | 20 | 85 | [8][9] |
| tert-Butyl 2,2,2-trichloroacetimidate | Various alcohols/phenols | Not Specified | Not Specified | Not Specified | Not Specified | High | [10][11] |
In-Depth Look at Alternative Reagents
2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
Boc-ON is a crystalline, stable reagent that offers a significant advantage over the potentially explosive Boc-azide.[6] It reacts readily with amino acids at room temperature in the presence of a mild base like triethylamine, providing high yields of the corresponding N-Boc-amino acids.[6] The workup is often simplified by the easy removal of the oxime byproduct by extraction.[6]
tert-Butyl Phenyl Carbonate
This reagent has demonstrated excellent chemoselectivity for the protection of primary amines in the presence of secondary amines, a common challenge in the synthesis of polyamine derivatives.[7] The reaction can be carried out under neutral conditions, often by refluxing in a suitable solvent like ethanol or at room temperature in DMF.[7]
1-(tert-Butoxycarbonyl)benzotriazole (Boc-Benzotriazole)
Prepared from benzotriazole and (Boc)₂O, Boc-benzotriazole is a stable, crystalline solid.[8][9] It has been shown to be an effective reagent for the Boc protection of various amino acids, including those with unprotected hydroxyl groups, in good yields and with high purity.[8][9] The reactions are typically carried out at room temperature in the presence of triethylamine.[8][9]
tert-Butyl 2,2,2-trichloroacetimidate
While primarily known as a reagent for the tert-butylation of alcohols and phenols, tert-butyl 2,2,2-trichloroacetimidate also serves as an efficient reagent for the introduction of the Boc group onto amines.[10][11] It is particularly useful for the protection of less nucleophilic amines and can be used under mild conditions.[10][11]
Experimental Protocols
General Procedure for N-Boc Protection using (Boc)₂O in Water-Acetone
In a round-bottom flask, the amine (1 mmol) is added to a mixture of distilled water (9.5 mL) and acetone (0.5 mL). The mixture is stirred at room temperature for a few minutes. Di-tert-butyl dicarbonate (1.1 mmol) is then added, and the reaction is stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, dichloromethane (5 mL) is added, and the organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]
Selective Di-Boc Protection of Primary Amines in Spermidine using tert-Butyl Phenyl Carbonate
To a solution of spermidine (1 equivalent) in dimethylformamide (DMF), add tert-butyl phenyl carbonate (2.2 equivalents). Stir the mixture at room temperature and monitor the reaction progress by TLC. Once the reaction is complete, concentrate the solution under reduced pressure. Perform an aqueous workup by partitioning the residue between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the desired N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine.[7]
Boc Protection of Amino Acids using Boc-ON
The amino acid (10 mmol) is dissolved in a 50% aqueous dioxane or acetone solution containing triethylamine (15 mmol). To this solution, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (11 mmol) is added, and the mixture is stirred at room temperature for approximately 2 hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and washed with ether or ethyl acetate to remove the oxime by-product. The aqueous layer is then acidified with a cold 1N HCl or citric acid solution and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give the N-Boc protected amino acid.[6]
Visualizing the Boc Protection Workflow
The general workflow for the Boc protection of an amine using an alternative reagent can be visualized as a series of sequential steps, from reagent selection to final product analysis.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl 2,2,2-trichloroacetimidate [myskinrecipes.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemimpex.com [chemimpex.com]
Efficacy comparison of palladium catalysts for Suzuki reactions of aryl bromides.
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical component of this reaction is the palladium catalyst, the choice of which significantly influences reaction yield, time, and catalyst loading.[3] This guide provides an objective comparison of the efficacy of various palladium catalysts in the Suzuki coupling of aryl bromides, supported by experimental data.
Performance Comparison of Palladium Catalysts
The selection of a palladium catalyst and its associated ligand system is paramount for a successful Suzuki coupling. The following table summarizes the performance of different classes of palladium catalyst systems in the coupling of various aryl bromides with phenylboronic acid, providing a comparative overview of their efficacy under specific conditions.
| Catalyst System | Aryl Bromide Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Phosphine Ligand Based | ||||||||
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | 0.1 | [4] |
| Pd(OAc)₂ / RuPhos | 4-Bromobenzonitrile | K₃PO₄ | Toluene | 100 | 1.5 | 98 | 1.0 | [5] |
| Pd(PPh₃)₄ | Bromobenzene | Na₂CO₃ | Benzene/H₂O | 80 | 2 | 95 | 3.0 | [1] |
| N-Heterocyclic Carbene (NHC) Ligand Based | ||||||||
| Benzimidazole-based Pd(II) complex | 4-Bromoacetophenone | KOH | Water | 100 | 1 | 94 | 0.5 | [3] |
| Palladacycle Based | ||||||||
| Imine-based palladacycle | 4-Bromoanisole | K₂CO₃ | Toluene | 110 | 2 | 99 | 0.1 | [2] |
| Heterogeneous Catalysts | ||||||||
| Magnetic supported Pd(II)-N₂O₂ | 4-Bromoacetophenone | K₂CO₃ | DMA | 100 | 24 | >95 (conversion) | 1.0 mmol% | [3] |
| Pd nanoparticles on silica | 4-Bromoacetophenone | K₂CO₃ | Ethanol/H₂O | 80 | 0.5 | 98 | 0.2 | [6] |
| Ligand-Free System | ||||||||
| Pd(OAc)₂ | 4-Bromotoluene | K₂CO₃ | Water | 100 | 0.17 | 98 | 0.4 | [7] |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide, which can be adapted based on the specific catalyst system and substrates used. Optimization of the base, solvent, temperature, and catalyst loading is often necessary.[3]
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[3]
-
Solvent Addition: Add the appropriate solvent to the reaction vessel.
-
Inert Atmosphere: The vessel is then sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.1 - 5 mol%).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to yield the pure biaryl product.[3]
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow of a Suzuki coupling experiment.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species.
Caption: The Suzuki-Miyaura catalytic cycle.
This catalytic cycle consists of three key steps:
-
Oxidative Addition: The aryl bromide (Ar-X) reacts with the active palladium(0) catalyst to form a palladium(II) intermediate.[4]
-
Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium(II) complex, displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[4]
The choice of ligands (L), base, and solvent can significantly influence the rates of these individual steps and thus the overall efficiency of the reaction. Bulky, electron-rich phosphine ligands, for example, are known to accelerate both the oxidative addition and reductive elimination steps.[8]
References
- 1. Recent Advances in the Heterogeneous Palladium-Catalysed Suzuki C...: Ingenta Connect [ingentaconnect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Comparative analysis of carbamate synthesis routes.
A Comprehensive Comparative Analysis of Carbamate Synthesis Routes for Researchers and Drug Development Professionals
The carbamate functional group is a cornerstone in modern medicinal chemistry and drug development, prized for its role as a stable bioisostere of the amide bond and its ability to engage in crucial hydrogen bonding interactions. This has led to its integration into a multitude of therapeutic agents. The synthesis of this vital functional group can be achieved through a variety of chemical strategies, each presenting a unique profile of advantages and challenges. This guide offers a detailed comparative analysis of the primary methods for carbamate synthesis, providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific applications.
Comparative Analysis of Carbamate Synthesis Routes
The choice of a synthetic route for carbamates is a critical decision in the drug development pipeline, with significant implications for yield, purity, scalability, and functional group compatibility. The following table summarizes quantitative data and key features of six major synthesis routes to facilitate a direct comparison.
| Synthesis Route | Starting Materials | Typical Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Phosgene Route | Amine, Alcohol, Phosgene (or triphosgene) | Base (e.g., pyridine), inert solvent (e.g., CH₂Cl₂), 0°C to RT | 75-95 | High yields, broad substrate scope. | Use of highly toxic and corrosive phosgene, generation of stoichiometric HCl waste.[1] |
| Isocyanate Route | Isocyanate, Alcohol/Phenol | Optional catalyst (e.g., dibutyltin dilaurate), organic solvent (e.g., toluene), RT to moderate heating. | >90 | High yields, often proceeds without a catalyst, commercially important for large-scale synthesis.[2] | Isocyanates can be toxic and moisture-sensitive, limiting substrate scope for complex molecules. |
| Urea Route | Urea, Alcohol, Amine | Catalyst (e.g., ZnCl₂, metal oxides), 100-200°C, 0.1-2.0 MPa. | 80-98 | Inexpensive and low-toxicity starting materials, "zero-emission" potential as byproducts can be recycled.[3] | Requires higher temperatures and pressures, potential for side reactions. |
| Dimethyl Carbonate (DMC) Route | Amine, Dimethyl Carbonate | Catalyst (e.g., Ce-based oxides, K₂CO₃), 180°C. | 85-97 | Green and versatile reagent, avoids toxic phosgene and isocyanates.[4][5] | Often requires elevated temperatures, potential for N-methylation as a side reaction. |
| Oxidative Carbonylation | Amine, Alcohol, CO, Oxidant (e.g., O₂) | Catalyst (e.g., Pd complexes), promoter (e.g., NaI), 100-180°C, high pressure. | 85-98 | Direct use of CO, avoids pre-functionalized carbonyl sources.[6][7][8] | Requires handling of CO gas and high pressures, catalyst systems can be complex. |
| Reductive Carbonylation | Nitroaromatic, Alcohol, CO | Catalyst (e.g., Ru or Pd complexes), 150-200°C, high pressure. | 85-95 | Utilizes readily available nitroaromatics, direct route to carbamates.[9][10][11] | High temperatures and pressures required, potential for side reactions like aniline formation.[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the implementation of these synthetic routes.
Phosgene Route: Synthesis of Ethyl Carbamate
Materials:
-
Ethanol
-
Phosgene (or a solution in an inert solvent)
-
Pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a well-ventilated fume hood, a solution of ethanol (1.0 eq) and pyridine (1.1 eq) in anhydrous CH₂Cl₂ is prepared in a three-necked flask equipped with a stirrer, a dropping funnel, and a gas inlet.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of phosgene (1.0 eq) in CH₂Cl₂ is added dropwise with vigorous stirring, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of cold water.
-
The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl carbamate, which can be further purified by distillation.
Isocyanate Route: Synthesis of Methyl N-Phenylcarbamate
Materials:
-
Phenyl isocyanate (1.0 eq)
-
Methanol (1.1 eq)
-
Anhydrous toluene
Procedure:
-
To a solution of phenyl isocyanate in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a condenser, methanol is added dropwise at room temperature.
-
The reaction is exothermic. The temperature is maintained at around 50-60°C.
-
After the addition is complete, the mixture is stirred at 60°C for 1-2 hours.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid methyl N-phenylcarbamate is purified by recrystallization from a suitable solvent like ethanol or hexane.[2]
Urea Route: Synthesis of Ethyl Carbamate
Materials:
-
Urea (1.0 eq)
-
Ethanol (molar ratio of ethanol to urea: 10:1)
-
Zinc oxide (ZnO) catalyst (e.g., 10 kg for 150 kg urea)[13]
Procedure:
-
Urea, ethanol, and the ZnO catalyst are charged into a high-pressure autoclave.[13]
-
The autoclave is sealed and heated to 150°C with stirring. The pressure will rise to approximately 1.0 MPa.[13]
-
The reaction is maintained at this temperature and pressure for 6 hours. Ammonia gas is generated during the reaction and can be absorbed.[13]
-
After the reaction, the autoclave is cooled to room temperature, and the excess pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The excess ethanol is removed by distillation.
-
The resulting ethyl carbamate is purified by vacuum distillation.[13]
Dimethyl Carbonate (DMC) Route: Synthesis of Methyl N-Phenylcarbamate
Materials:
-
Aniline (1.0 eq)
-
Dimethyl Carbonate (DMC) (used as both reactant and solvent)
-
CeO₂-based catalyst
Procedure:
-
Aniline and the CeO₂-based catalyst are added to an excess of dimethyl carbonate in a stainless steel autoclave.[4]
-
The autoclave is sealed and heated to 180°C with stirring.
-
The reaction is carried out for a specified time (e.g., 4-6 hours).
-
After the reaction, the autoclave is cooled, and the catalyst is separated by filtration.
-
The excess DMC is removed by distillation.
-
The product, methyl N-phenylcarbamate, is purified by recrystallization or column chromatography.[4]
Oxidative Carbonylation: Synthesis of Methyl N-Phenylcarbamate
Materials:
-
Aniline
-
Methanol
-
Carbon Monoxide (CO)
-
Oxygen (O₂)
-
Palladium-based catalyst (e.g., PdCl₂) and a promoter (e.g., NaI)[8]
Procedure:
-
A high-pressure autoclave is charged with the palladium catalyst and the promoter.[8]
-
Aniline and methanol are added to the autoclave.[8]
-
The autoclave is sealed and purged with CO, then pressurized with a mixture of CO and O₂ to the desired pressure (e.g., 0.13-3.79 MPa).[8]
-
The reaction mixture is heated to the desired temperature (e.g., 100-150°C) and stirred for a specified time (e.g., 1 hour).[8]
-
After the reaction, the autoclave is cooled, and the excess gas is carefully vented.
-
The product is isolated from the reaction mixture and purified. The yield can be determined by analyzing the product distribution.[8]
Reductive Carbonylation: Synthesis of Methyl N-Phenylcarbamate
Materials:
-
Nitrobenzene
-
Methanol
-
Carbon Monoxide (CO)
-
Ruthenium-based catalyst (e.g., Ru₃(CO)₁₂)
Procedure:
-
Nitrobenzene, methanol, and the ruthenium catalyst are charged into a high-pressure autoclave.
-
The autoclave is sealed, purged with CO, and then pressurized with CO to a high pressure (e.g., 50-100 atm).
-
The mixture is heated to 160-200°C with stirring for several hours.
-
After cooling and venting the autoclave, the catalyst is removed by filtration.
-
The solvent and any volatile byproducts are removed under reduced pressure.
-
The resulting methyl N-phenylcarbamate is purified by chromatography or recrystallization.
Visualization of Workflows and Signaling Pathways
To further aid in the understanding of these synthetic methods and the biological relevance of carbamates, the following diagrams have been generated using the DOT language.
Caption: General workflows for the primary carbamate synthesis routes.
Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates
Many carbamate-containing drugs function as enzyme inhibitors. A prominent example is Rivastigmine, a carbamate inhibitor of acetylcholinesterase (AChE) used in the treatment of Alzheimer's disease. The following diagram illustrates its mechanism of action.[14]
Caption: Mechanism of acetylcholinesterase inhibition by carbamate drugs.[15][16][17][18]
Conclusion
The shift away from phosgene-based carbamate synthesis is a clear and necessary progression towards a more sustainable chemical industry. While the traditional method is well-understood and broadly applicable, its high toxicity and significant waste generation are major drawbacks. The greener alternatives, particularly those utilizing urea and dimethyl carbonate, offer significant improvements in terms of atom economy and reduced environmental impact. The CO₂-based routes are especially appealing due to the use of a renewable and abundant C1 feedstock, though they can require more demanding reaction conditions.
The choice of the optimal synthesis route will ultimately depend on a variety of factors, including the specific carbamate target, the scale of the reaction, and the available infrastructure. However, by prioritizing the use of green chemistry metrics and considering the entire life cycle of the process, researchers and chemical manufacturers can make more informed decisions that benefit both their products and the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rivastigmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 6. researchgate.net [researchgate.net]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. benchchem.com [benchchem.com]
- 9. Rivastigmine - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ukessays.com [ukessays.com]
- 12. prepchem.com [prepchem.com]
- 13. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 14. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Advantages of using Tert-butyl 3-bromobenzylcarbamate over other brominated building blocks.
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the choice of building blocks is a critical determinant of a project's success. Tert-butyl 3-bromobenzylcarbamate has emerged as a superior building block due to the strategic advantages conferred by the tert-butoxycarbonyl (Boc) protecting group. This guide provides an objective comparison of this compound with other brominated building blocks, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic planning.
Core Advantage: The Role of the Boc Protecting Group
The primary advantage of this compound lies in the temporary masking of the reactive benzylamine functionality by the Boc group.[1] This protection strategy offers a triad of benefits: controlled reactivity, enhanced stability, and compatibility with orthogonal synthetic strategies.[2]
-
Controlled Reactivity and Selectivity: The Boc group effectively deactivates the nucleophilic and basic nature of the amine.[1] This prevents the amine from participating in undesired side reactions, such as acting as a ligand for a metal catalyst or undergoing N-arylation during cross-coupling reactions. This ensures that chemical transformations, like palladium-catalyzed cross-couplings, occur exclusively at the C-Br bond, leading to higher yields and cleaner reaction profiles.
-
Enhanced Stability: Compared to the free amine, the Boc-protected carbamate is significantly more stable, making it easier to handle, purify, and store. The free 3-bromobenzylamine is more susceptible to oxidation and side reactions. The stability of the Boc group to bases, nucleophiles, and catalytic hydrogenation makes it robust for a wide array of reaction conditions.[2][3]
-
Orthogonal Deprotection: The Boc group is a cornerstone of orthogonal protection strategies.[2] It is stable under conditions used to remove other common protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[3][4] Conversely, the Boc group can be selectively and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA), without affecting these other groups.[4] This orthogonality is indispensable in complex, multi-step syntheses.
Comparative Performance Analysis
The utility of this compound is best understood when compared directly with its alternatives.
Versus Unprotected 3-Bromobenzylamine
The unprotected amine in 3-bromobenzylamine can complicate synthetic procedures. Its basicity can quench reagents, and its nucleophilicity can lead to byproducts. In transition-metal-catalyzed reactions, the primary amine can coordinate to the metal center, potentially inhibiting catalysis. The use of the Boc-protected version circumvents these issues entirely.
Versus Other Halogenated Analogues
In cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[5] This is primarily due to the bond dissociation energy of the carbon-halogen bond.[6]
-
Aryl Iodides: While more reactive, often leading to faster reactions and higher yields, iodo-analogs are typically more expensive and less stable than their bromo counterparts.
-
Aryl Chlorides: These are often cheaper but are significantly less reactive, requiring more forcing reaction conditions, specialized catalysts, and longer reaction times.
This compound represents an optimal balance between reactivity, stability, and cost, making it a versatile and reliable choice for a broad range of cross-coupling reactions.[5]
Quantitative Data Summary
The following tables provide a summary of physicochemical properties and a representative comparison of reactivity in a typical Suzuki-Miyaura cross-coupling reaction.
| Property | This compound | 3-Bromobenzylamine | Tert-butyl 3-iodobenzylcarbamate |
| Molecular Formula | C₁₂H₁₆BrNO₂[7] | C₇H₈BrN | C₁₂H₁₆INO₂ |
| Molecular Weight | 286.16 g/mol [7] | 186.04 g/mol | 333.16 g/mol |
| Boiling Point | ~255°C (predicted)[7] | 228-230°C | N/A |
| Stability | High; stable to basic/nucleophilic conditions[3] | Moderate; susceptible to oxidation | Lower; C-I bond is weaker |
Table 1: Comparison of Physicochemical Properties.
| Building Block | Typical Reaction Time | Typical Yield (%) | Notes |
| Tert-butyl 3-iodo benzylcarbamate | 1-4 hours | >90% | Highest reactivity, but higher cost and lower stability.[5] |
| Tert-butyl 3-bromo benzylcarbamate | 6-12 hours | 80-95% | Excellent balance of reactivity, stability, and cost.[8][9] |
| Tert-butyl 3-chloro benzylcarbamate | 12-24 hours | 50-80% | Lower reactivity, often requires more specialized/active catalysts. |
| 3-Bromobenzylamine | 8-16 hours | 40-70% | Lower yields due to potential side reactions and catalyst inhibition. |
Table 2: Representative Performance in Suzuki-Miyaura Cross-Coupling. (Conditions: Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O), 100°C). Data is illustrative and based on general reactivity trends.[5][9]
Visualizing the Synthetic Advantage
The following diagrams illustrate the key concepts discussed.
Caption: Logical flow of advantages derived from the Boc group.
Caption: Orthogonal deprotection of Boc and Fmoc groups.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene and water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water solvent mixture via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[9]
Protocol 2: Boc Group Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Cool the solution in an ice bath (0°C).
-
Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[3] Caution: The reaction is exothermic and evolves isobutene and CO₂ gas; ensure adequate ventilation.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly or neutralized by washing with a mild aqueous base (e.g., NaHCO₃) during an extractive workup to yield the free amine.
Caption: Experimental workflow for coupling and deprotection.
Conclusion
This compound offers a distinct set of advantages over other brominated building blocks, primarily stemming from the presence of the Boc protecting group. Its ability to control reactivity, enhance stability, and integrate seamlessly into orthogonal synthetic strategies makes it an invaluable tool for the efficient and high-yielding synthesis of complex molecules. For researchers in drug discovery and materials science, the balanced reactivity and reliability of this building block facilitate more predictable and successful synthetic outcomes.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cas 171663-13-1,this compound | lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating Metabolic Stability: A Comparative Guide to the tert-Butyl Group in Drug Discovery
For researchers, scientists, and drug development professionals, optimizing metabolic stability is a critical hurdle in the journey from a promising compound to a viable drug candidate. The tert-butyl group, a common moiety in medicinal chemistry, often presents a metabolic liability. This guide provides an objective comparison of the metabolic stability of tert-butyl groups with alternative aliphatic groups, supported by experimental data, detailed protocols, and clear visualizations to inform strategic decisions in drug design.
The metabolic instability of a drug candidate can lead to rapid clearance from the body, poor bioavailability, and the formation of potentially toxic metabolites. A frequent site of metabolic attack is the tert-butyl group, which is susceptible to oxidation by cytochrome P450 (CYP) enzymes. Understanding the metabolic fate of this group and exploring more stable alternatives is paramount for successful drug development.
Comparative Metabolic Stability: tert-Butyl vs. Alternative Groups
The metabolic stability of a chemical group is often assessed by its in vitro half-life (t½) and intrinsic clearance (CLint) in liver microsomes or hepatocytes. A longer half-life and lower clearance rate indicate greater metabolic stability. Here, we compare the stability of the tert-butyl group with other commonly employed alkyl groups.
In Vitro Half-Life and In Vivo Clearance Comparison
One strategy to enhance metabolic stability is to replace the tert-butyl group with bioisosteres that are less prone to enzymatic oxidation. A study by Barnes-Seeman et al. demonstrated the effectiveness of replacing a tert-butyl group with a trifluoromethylcyclopropyl (Cp-CF3) group.[1]
| Compound Series | Group | In Vitro t½ (min) in Human Liver Microsomes | In Vivo Clearance (mL/min/kg) in Rats |
| Series 1 | tert-Butyl | 63 | High |
| Trifluoromethylcyclopropyl | 114 | Substantially Lower | |
| Series 2 | tert-Butyl | - | High |
| Trifluoromethylcyclopropyl | - | Substantially Lower |
Data adapted from Barnes-Seeman et al.[1]
The data clearly indicates that the trifluoromethylcyclopropyl group confers significantly greater metabolic stability compared to the tert-butyl group, as evidenced by a nearly doubled in vitro half-life and substantially lower in vivo clearance.
Intrinsic Clearance Comparison: tert-Butyl vs. Isopropyl
A study on synthetic cannabinoid receptor agonists provided a direct comparison of the intrinsic clearance of compounds containing a tert-leucine moiety (with a tert-butyl side chain) versus a valine moiety (with an isopropyl side chain).
| Compound Series | Amino Acid Moiety (Side Chain) | Intrinsic Clearance (CLint) in pooled Human Liver Microsomes (mL/min/kg) |
| Synthetic Cannabinoids | L-tert-leucinate (tert-Butyl) | Lower |
| L-valinate (Isopropyl) | Higher |
This comparison suggests that the bulkier tert-butyl group can, in some contexts, lead to a lower intrinsic clearance and thus higher metabolic stability compared to the less sterically hindered isopropyl group. This is likely due to reduced access of the metabolizing enzymes to the susceptible C-H bonds.
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the processes involved, the following diagrams illustrate the primary metabolic pathway of the tert-butyl group and a typical experimental workflow for assessing metabolic stability.
Experimental Protocols: Liver Microsomal Stability Assay
This protocol outlines the key steps for assessing the metabolic stability of a compound using liver microsomes.
1. Materials and Reagents:
-
Test compound
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Cofactor solution (e.g., MgCl2)
-
Internal standard (for analytical quantification)
-
Acetonitrile (ACN), cold
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes, phosphate buffer, and cofactor solution.
-
Prepare the NADPH regenerating solution.
-
-
Incubation:
-
Pre-warm the incubation mixture at 37°C for approximately 10 minutes.
-
Add the test compound to the incubation mixture to achieve the desired final concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
The 0-minute time point is taken immediately after the addition of the NADPH solution.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard to stop the enzymatic reaction.
-
-
Protein Precipitation:
-
After the final time point, seal the 96-well plate and vortex to ensure thorough mixing.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Conclusion
The metabolic stability of a tert-butyl group is a significant consideration in drug design. While often a metabolic hotspot, its stability can be modulated and is context-dependent. As the data suggests, replacing the tert-butyl group with bioisosteres like the trifluoromethylcyclopropyl group can be a highly effective strategy to enhance metabolic stability. Conversely, in some chemical scaffolds, the steric bulk of the tert-butyl group may offer a degree of metabolic protection compared to smaller alkyl groups.
By employing robust in vitro assays, such as the liver microsomal stability assay detailed here, and by carefully considering the structural alternatives, researchers can make informed decisions to design drug candidates with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
A Comparative Guide to the Synthesis of Substituted Benzylamines: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Substituted benzylamines are a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The choice of synthetic route to these valuable building blocks is a critical decision in the development process, with significant implications for yield, purity, cost, safety, and environmental impact. This guide provides an objective comparison of the most common and emerging methods for the synthesis of substituted benzylamines, supported by experimental data and protocols to aid in informed decision-making.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Typical Yield (%) | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Reductive Amination | 60 - 99% | 0.5 - 24 h | Room Temp. to Reflux | Wide substrate scope, one-pot procedure, mild conditions. | Requires a suitable reducing agent; potential for over-alkylation. |
| Gabriel Synthesis | 60 - 85% | 3 - 24 h | Reflux | High purity of primary amine, avoids over-alkylation. | Limited to primary amines; harsh hydrolysis/hydrazinolysis conditions can affect sensitive functional groups. |
| Direct Amination of Benzyl Alcohols | 50 - 93% | 18 - 24 h | 120 - 180 °C | "Green" route using readily available alcohols, atom-economical. | High temperatures and pressures may be required, potential for over-alkylation. |
| Leuckart-Wallach Reaction | 40 - 85% | 4 - 15 h | 120 - 200 °C | Uses inexpensive reagents, no external reducing agent needed. | High temperatures, formation of N-formylated byproducts, moderate yields with some substrates. |
| Biocatalytic Synthesis | Up to >99% conversion | 24 - 48 h | 30 - 40 °C | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability can be limiting, may require specific co-factors. |
In-Depth Analysis of Synthetic Routes
Reductive Amination of Substituted Benzaldehydes
This highly versatile and widely used one-pot reaction involves the formation of an imine from a substituted benzaldehyde and an amine (or ammonia), which is then reduced in situ to the corresponding benzylamine.
Key Features:
-
Reagents: A substituted benzaldehyde, an amine source (e.g., ammonia, primary or secondary amine), and a reducing agent.
-
Common Reducing Agents: Sodium borohydride (NaBH₄)[1][2][3][4], sodium cyanoborohydride (NaBH₃CN), hydrogen gas (H₂) with a metal catalyst (e.g., Raney Nickel, Palladium).[5]
-
Advantages: It is an atom-economical method with a broad substrate scope and can be performed under relatively mild conditions.[6]
-
Disadvantages: A primary challenge is controlling over-alkylation, which can lead to the formation of secondary and tertiary amines, especially when synthesizing primary benzylamines.[6] The choice of reducing agent is crucial; for instance, NaBH₃CN is often preferred over NaBH₄ as it is more selective for the imine over the aldehyde.[4]
Gabriel Synthesis
A classic and reliable method for the synthesis of primary amines, the Gabriel synthesis avoids the issue of over-alkylation encountered in other methods.[7][8][9] The reaction proceeds in two main steps: N-alkylation of potassium phthalimide with a substituted benzyl halide, followed by the liberation of the primary amine.
Key Features:
-
Reagents: Potassium phthalimide, a substituted benzyl halide (e.g., benzyl chloride or bromide), and a reagent for cleaving the phthalimide group (e.g., hydrazine or strong acid).[7][10]
-
Advantages: This method consistently produces pure primary amines, free from secondary or tertiary amine contaminants.[8]
-
Disadvantages: The reaction is generally limited to the synthesis of primary amines. The conditions for the final deprotection step, either acidic hydrolysis or hydrazinolysis, can be harsh and may not be suitable for substrates with sensitive functional groups.[7][10] The cost of phthalimide and the generation of phthalhydrazide as a byproduct are also considerations.
Direct Amination of Substituted Benzyl Alcohols
This "green" synthetic route utilizes readily available and often less expensive benzyl alcohols as starting materials, employing a "borrowing hydrogen" or "hydrogen auto-transfer" methodology.[11][12][13][14][15]
Key Features:
-
Reagents: A substituted benzyl alcohol, an ammonia source (e.g., aqueous ammonia, ammonia gas), and a transition metal catalyst.
-
Common Catalysts: Nickel-based catalysts (e.g., Raney Nickel) and precious metal catalysts (e.g., Ruthenium, Iridium).[11][12]
-
Advantages: This is a highly atom-economical and environmentally benign process, with water being the only theoretical byproduct.[12][13]
-
Disadvantages: The reaction often requires high temperatures and pressures.[11] Similar to reductive amination, over-alkylation to form secondary and tertiary amines can be a significant side reaction, impacting the selectivity for the desired primary benzylamine.[12]
Leuckart-Wallach Reaction
This classical method for reductive amination uses formamide or ammonium formate as both the nitrogen source and the reducing agent, converting substituted benzaldehydes or ketones into their corresponding amines.[16][17][18]
Key Features:
-
Reagents: A substituted benzaldehyde or ketone and formamide or ammonium formate.
-
Advantages: The reagents are inexpensive and readily available, and the reaction does not require an external reducing agent.
-
Disadvantages: The reaction typically requires high temperatures (120-200 °C), which can lead to side reactions and decomposition of sensitive substrates.[16][17] A common byproduct is the N-formylated amine, which requires a subsequent hydrolysis step to yield the free amine.[16] Yields can be moderate, particularly with certain aromatic ketones.[16]
Biocatalytic Synthesis
The use of enzymes, particularly transaminases, offers a highly selective and environmentally friendly approach to the synthesis of substituted benzylamines, especially chiral amines.[19][20][21]
Key Features:
-
Biocatalyst: Transaminase enzymes are commonly used.
-
Reaction: These enzymes catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine, alanine) to a carbonyl acceptor (a substituted benzaldehyde or ketone).
-
Advantages: This method provides excellent enantioselectivity for the synthesis of chiral amines under mild reaction conditions (typically around 30-40 °C and neutral pH).[19][20] It is considered a very "green" process.
-
Disadvantages: The availability and cost of suitable enzymes can be a limitation. The reaction equilibrium may need to be shifted towards the product by using a large excess of the amino donor or by removing one of the byproducts.[20]
Experimental Protocols
Protocol 1: Reductive Amination of 4-Methoxybenzaldehyde
Materials:
-
4-Methoxybenzaldehyde
-
Ammonia in methanol (2 M solution)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in methanol, add a 2 M solution of ammonia in methanol (1.5 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Make the aqueous residue basic with sodium hydroxide solution and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-methoxybenzylamine.
-
Purify the product by distillation or column chromatography.
Protocol 2: Gabriel Synthesis of 4-Chlorobenzylamine[22]
Materials:
-
Potassium phthalimide
-
4-Chlorobenzyl chloride
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
To a solution of potassium phthalimide (1.1 eq) in DMF, add 4-chlorobenzyl chloride (1.0 eq).
-
Heat the reaction mixture at 100 °C for 2 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Filter the precipitated N-(4-chlorobenzyl)phthalimide and wash with water.
-
Suspend the N-(4-chlorobenzyl)phthalimide in methanol and add hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and filter off the precipitated phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry, and concentrate to yield 4-chlorobenzylamine. The reported yield for a similar process is around 85%.[22]
Cost-Benefit and Green Chemistry Analysis
A thorough cost-benefit analysis extends beyond the price of starting materials to include factors such as energy consumption, waste generation, and safety. Green chemistry metrics like Atom Economy and E-Factor provide a quantitative measure of the environmental performance of a synthetic route.[23][24][25][26][27]
| Metric | Reductive Amination | Gabriel Synthesis | Direct Amination | Leuckart-Wallach | Biocatalytic |
| Atom Economy | High | Moderate | Very High | High | High |
| E-Factor | Low to Moderate | High | Very Low | Moderate | Low |
| Reagent Cost | Moderate | Moderate to High | Low to Moderate | Low | High (enzyme) |
| Energy Input | Low to Moderate | Moderate | High | High | Low |
| Safety Hazards | Flammable solvents, reducing agents. | Lachrymatory benzyl halides, corrosive reagents. | High pressure/temp, flammable gases. | High temperatures, formic acid. | Generally low. |
Atom Economy is a measure of the efficiency of a reaction in converting reactants to the desired product. Addition reactions, like the imine formation and reduction in reductive amination, tend to have high atom economy. The direct amination of alcohols is also highly atom-economical as the only byproduct is water. The Gabriel synthesis has a lower atom economy due to the large phthalimide group which is ultimately removed as a byproduct.
E-Factor (Environmental Factor) is the ratio of the mass of waste to the mass of the desired product. A lower E-factor indicates a greener process. The Gabriel synthesis typically has a high E-factor due to the phthalhydrazide byproduct and the use of solvents for extraction and purification. Direct amination and biocatalytic routes generally have very low E-factors.
Visualizing the Synthetic Pathways
The logical flow of each synthetic route can be visualized to better understand the sequence of transformations.
Caption: Reductive amination workflow.
Caption: Gabriel synthesis workflow.
Caption: Direct amination of alcohols workflow.
Caption: Leuckart-Wallach reaction workflow.
Conclusion
The optimal synthetic route for a substituted benzylamine is highly dependent on the specific requirements of the project.
-
For high purity primary amines , the Gabriel synthesis remains a robust and reliable choice, provided the substrate can withstand the deprotection conditions.
-
For general versatility and a wide range of substrates , reductive amination is often the method of choice due to its operational simplicity and mild conditions.
-
When cost and environmental impact are the primary drivers, the direct amination of benzyl alcohols presents a compelling "green" alternative, though it may require more specialized equipment for high-pressure reactions.
-
The Leuckart-Wallach reaction is a cost-effective option when using simple, robust substrates.
-
For the synthesis of chiral benzylamines , biocatalytic methods are increasingly becoming the preferred approach due to their unparalleled selectivity and mild, sustainable nature.
By carefully considering the trade-offs in yield, cost, safety, and environmental impact, researchers can select the most appropriate synthetic strategy to efficiently and responsibly produce the desired substituted benzylamines for their specific applications.
References
- 1. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 2. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. research.rug.nl [research.rug.nl]
- 12. ionike.com [ionike.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. grokipedia.com [grokipedia.com]
- 17. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 20. diva-portal.org [diva-portal.org]
- 21. researchgate.net [researchgate.net]
- 22. 4-Chlorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 23. mdpi.com [mdpi.com]
- 24. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. application.wiley-vch.de [application.wiley-vch.de]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Green Chemistry Metrics in Carbamate Synthesis
For researchers, scientists, and drug development professionals, the synthesis of carbamates is a fundamental process. However, the growing emphasis on sustainable chemical practices necessitates a thorough evaluation of the environmental impact of different synthetic routes. This guide provides an objective comparison of various carbamate synthesis methods through the lens of green chemistry metrics, supported by experimental data and detailed protocols.
The traditional and most established method for carbamate synthesis involves the use of highly toxic phosgene and its derivatives.[1] While effective, this route raises significant environmental, health, and safety concerns, prompting the development of greener, phosgene-free alternatives.[1] This guide focuses on comparing the conventional phosgene-based method with more sustainable approaches that utilize carbon dioxide (CO2), dimethyl carbonate (DMC), urea, and oxidative carbonylation. The environmental performance of each route is assessed using key green chemistry metrics: Atom Economy, E-factor, and Process Mass Intensity (PMI). A higher Atom Economy and lower E-factor and PMI signify a more environmentally benign process.[1]
Quantitative Comparison of Carbamate Synthesis Methods
The following table summarizes the green chemistry metrics for different carbamate synthesis methods. It is important to note that these values can vary depending on the specific substrates, reaction conditions, and scale of the synthesis.[1]
| Synthesis Route | Key Reagents | Atom Economy (%) | E-factor (kg waste/kg product) | Process Mass Intensity (PMI) (kg total input/kg product) | Key Advantages | Key Disadvantages |
| Phosgene-Based | Amine, Phosgene | ~50-70 | >10 | >11 | Well-established, high yields | Extremely toxic reagents, corrosive byproducts (HCl), significant waste generation[1][2] |
| CO2-Based | Amine, CO2, Alcohol/Alkyl Halide | >80 | <5 | <6 | Utilizes a renewable and non-toxic C1 feedstock, high atom economy[1] | Can require high pressures and temperatures, catalyst often needed[3] |
| DMC-Based | Amine, Dimethyl Carbonate | >90 | <2 | <3 | Phosgene-free, milder reaction conditions than CO2-based routes, high atom economy[1] | DMC is less reactive than phosgene, requiring a catalyst[2] |
| Urea-Based | Amine, Urea, Alcohol | ~70-90 | 5-15 | 6-16 | Urea is an inexpensive and safer alternative to phosgene, ammonia byproduct can be recycled[4] | Can require high temperatures, potential for side reactions, lower yields in some cases[5] |
| Oxidative Carbonylation | Amine, Carbon Monoxide, Oxidant | ~60-80 | 5-20 | 6-21 | Phosgene-free | Use of toxic carbon monoxide, often requires precious metal catalysts[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of sustainable chemical syntheses. Below are representative experimental protocols for key carbamate synthesis routes.
Phosgene-Free Carbamate Synthesis from CO2 and an Amine
This method describes the direct synthesis of a carbamate from an amine, carbon dioxide, and an alkyl halide, using a polymer-supported base which can be recovered and reused.[3]
Materials:
-
Amine (e.g., benzylamine)
-
Alkyl halide (e.g., benzyl bromide)
-
Polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU)
-
Dry acetonitrile (ACN)
-
Carbon dioxide (CO2) gas
Procedure:
-
To a dried reaction vessel, add the amine (1.0 mmol), PS-DBU (1.5 mmol), and dry ACN (5 mL).
-
Stir the mixture at room temperature under a CO2 atmosphere (balloon) for 1 hour.
-
Add the alkyl halide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture to recover the PS-DBU catalyst.
-
Wash the recovered catalyst with ACN.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude carbamate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Carbamate Synthesis using Dimethyl Carbonate (DMC)
This protocol outlines the synthesis of a carbamate from an amine and dimethyl carbonate, a greener alternative to phosgene.[1]
Materials:
-
Amine (e.g., aniline)
-
Dimethyl carbonate (DMC)
-
Catalyst (e.g., zinc acetate)
-
Solvent (e.g., toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the amine (1.0 equiv), DMC (excess, e.g., 10 equiv), and the catalyst (e.g., 5 mol%).
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent, if used, or DMC itself).
-
Monitor the reaction by TLC or GC until the starting amine is consumed.
-
After cooling to room temperature, remove the excess DMC and any volatile byproducts under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[1]
Carbamate Synthesis from Urea and Alcohol
This method utilizes urea as a phosgene substitute for the synthesis of alkyl carbamates, catalyzed by a supported metal oxide.[4]
Materials:
-
Urea
-
Alcohol (e.g., methanol, ethanol, or butanol)
-
Catalyst (e.g., TiO2/SiO2, Cr2O3-NiO/SiO2, or TiO2-Cr2O3/SiO2)[4]
Procedure:
-
Charge a high-pressure autoclave with urea (1.0 equiv), the desired alcohol (e.g., 10-20 equiv), and the catalyst (e.g., 5 wt% of urea).
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen).
-
Heat the mixture to the desired reaction temperature (e.g., 170-190 °C) and stir.
-
Maintain the reaction at this temperature for a set time (e.g., 4-6 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be washed, dried, and reused.[4]
-
The filtrate contains the desired alkyl carbamate, which can be isolated and purified by distillation or recrystallization.
Visualization of Synthesis Route Selection
The selection of an optimal carbamate synthesis route involves considering a hierarchy of factors, with safety and environmental impact being paramount. The following diagram illustrates a logical workflow for choosing a synthesis method based on green chemistry principles.
Caption: Decision workflow for selecting a carbamate synthesis method.
References
A Comparative Guide to Carbamate Synthesis: Phosgene-Free vs. Traditional Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of carbamates is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, agrochemical, and polymer industries. Historically, the use of phosgene has been a cornerstone of carbamate production. However, its extreme toxicity and hazardous nature have spurred the development of safer, more environmentally benign phosgene-free alternatives. This guide provides an objective comparison of traditional phosgene-based carbamate synthesis with a prominent phosgene-free method utilizing carbon dioxide (CO₂), supported by experimental data and detailed protocols.
Executive Summary
Traditional carbamate synthesis involving phosgene is a well-established and often high-yielding method. However, the significant safety and environmental hazards associated with phosgene are a major drawback.[1][2] Phosgene-free methods, particularly those utilizing carbon dioxide as a C1 source, offer a much safer and more sustainable approach.[3][4] While yields in phosgene-free methods can be competitive, they are often more sensitive to reaction conditions and catalyst choice. This guide will delve into a direct comparison of these two approaches, focusing on the synthesis of methyl N-phenylcarbamate as a representative example.
Data Presentation: A Side-by-Side Comparison
The following tables summarize quantitative data for the synthesis of methyl N-phenylcarbamate via a traditional phosgene-based route and a phosgene-free route using carbon dioxide.
Table 1: Synthesis of Methyl N-Phenylcarbamate - Reaction Parameters
| Parameter | Traditional Phosgene Method | Phosgene-Free (CO₂-based) Method |
| Reactants | Aniline, Phosgene, Methanol | Aniline, Carbon Dioxide, Methanol, Alkyl Halide |
| Catalyst/Reagent | Typically none required | Base (e.g., DBU), Catalyst (e.g., ZnCl₂) |
| Solvent | Inert solvent (e.g., Toluene) | Acetonitrile, DMF |
| Temperature | 0 - 25 °C | 70 - 160 °C[5][6] |
| Pressure | Atmospheric | 1 - 5 MPa (for CO₂)[4] |
| Reaction Time | 1 - 4 hours | 4 - 11 hours[1][5] |
Table 2: Synthesis of Methyl N-Phenylcarbamate - Efficiency and Safety
| Parameter | Traditional Phosgene Method | Phosgene-Free (CO₂-based) Method |
| Typical Yield | >90% | 65 - 99.7%[1][5] |
| Key Byproducts | HCl | Halide salts, N-alkylated aniline[3] |
| Safety Concerns | Extreme Toxicity of Phosgene , Corrosive HCl byproduct | Flammable solvents, moderate pressure |
| Environmental Impact | Use of highly hazardous chemical | Utilization of a greenhouse gas (CO₂) |
Experimental Protocols
Traditional Phosgene-Based Synthesis of Methyl N-Phenylcarbamate
WARNING: Phosgene is an extremely toxic and corrosive gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions and emergency equipment.
Materials:
-
Aniline
-
Phosgene (as a solution in toluene or generated in situ)
-
Methanol
-
Toluene (anhydrous)
-
Triethylamine (or other suitable base)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a concentrated solution of sodium hydroxide), dissolve aniline in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosgene in toluene from the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Slowly add anhydrous methanol to the reaction mixture. An exothermic reaction will occur.
-
Add triethylamine to neutralize the hydrogen chloride formed during the reaction.
-
Stir the mixture for another 1-2 hours at room temperature.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
The filtrate is then concentrated under reduced pressure to yield the crude methyl N-phenylcarbamate, which can be further purified by recrystallization or distillation.
Phosgene-Free Synthesis of Methyl N-Phenylcarbamate from CO₂
This protocol is based on a method utilizing carbon dioxide, an amine, and an alkyl halide in the presence of a base.[5]
Materials:
-
Aniline
-
Carbon Dioxide (gas cylinder)
-
Butyl bromide (as an illustrative alkyl halide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
Procedure:
-
To a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add aniline, butyl bromide, and DBU in anhydrous acetonitrile.
-
Seal the autoclave and purge with CO₂ gas several times to remove air.
-
Pressurize the autoclave with CO₂ to the desired pressure (e.g., 3 bar).[5]
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the specified reaction time (e.g., 4-6 hours).[5]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO₂ gas in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the pure methyl N-phenylcarbamate.
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and logical flow of the synthesis processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Traditional carbamate synthesis pathway via phosgene.
Caption: Phosgene-free carbamate synthesis pathway using CO₂.
Conclusion
The choice between traditional phosgene-based and phosgene-free carbamate synthesis methodologies involves a critical trade-off between efficiency and safety. While the phosgene route often provides high yields under mild conditions, the extreme toxicity of phosgene necessitates stringent safety protocols and raises significant environmental concerns.[1] Phosgene-free methods, particularly those employing carbon dioxide, present a compelling alternative by replacing a highly hazardous reagent with an abundant and non-toxic C1 source.[3][4] Although these greener routes may require more optimization of reaction conditions, such as temperature, pressure, and catalyst selection, they offer a significantly safer and more sustainable path to carbamate synthesis. For researchers and drug development professionals, the adoption of phosgene-free methodologies aligns with the principles of green chemistry and contributes to a safer research and manufacturing environment. The continuous development of more efficient catalysts and reaction protocols for CO₂ utilization is expected to further enhance the attractiveness of these phosgene-free alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Navigating Multi-Step Synthesis: A Comparative Guide to Tert-butyl 3-bromobenzylcarbamate in Cross-Coupling Reactions
For researchers and professionals in drug development and organic synthesis, the strategic selection of protecting groups is paramount to the success of complex multi-step synthetic routes. This guide provides a comprehensive analysis of Tert-butyl 3-bromobenzylcarbamate, a key building block, focusing on its performance and potential cross-reactivity in palladium-catalyzed cross-coupling reactions. We present a comparative overview with alternative protecting groups, supported by experimental data and detailed protocols to inform the design of robust and efficient syntheses.
This compound serves as a valuable bifunctional reagent, possessing a Boc-protected amine and a reactive aryl bromide. This structure allows for its participation in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental for the construction of complex molecular architectures. The stability of the tert-butyloxycarbonyl (Boc) protecting group under the basic conditions of these reactions is a key consideration for its utility.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The choice of N-protecting group for 3-bromobenzylamine can significantly impact the efficiency and outcome of subsequent cross-coupling reactions. The Boc group is widely used due to its general stability under basic conditions and its facile cleavage with acid.[1] However, its performance relative to other common protecting groups, such as fluorenylmethyloxycarbonyl (Fmoc) and carbobenzyloxy (Cbz), warrants a detailed comparison.
While the Boc group is generally stable, instances of its removal have been observed under certain Heck reaction conditions.[2] The stability of the Boc protecting group is crucial, as its premature cleavage can lead to undesired side reactions and complicate purification. In contrast, the Fmoc group is base-labile, making it unsuitable for many standard cross-coupling conditions that employ basic reagents. The Cbz group, typically removed by hydrogenolysis, offers an orthogonal protection strategy.[1]
The following table summarizes the comparative performance of different N-protected 3-bromobenzylamine derivatives in a model Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
| N-Protecting Group | Catalyst System | Base | Solvent | Yield (%) | Purity (%) | Observed Side Products |
| Boc | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | >95 | Minimal homocoupling |
| Cbz | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 82 | >95 | Minimal homocoupling |
| Fmoc | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | <10 | - | Deprotection, multiple byproducts |
This data is a representative compilation from literature sources and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic transformations. Below are representative protocols for the Boc protection of 3-bromobenzylamine and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
Materials:
-
3-bromobenzylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-bromobenzylamine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C and stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under an argon atmosphere.
-
Heat the reaction to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Cross-Reactivity and Side Reactions
A primary concern in multi-step synthesis is the potential for cross-reactivity, where a seemingly stable protecting group or part of the molecule engages in unintended reactions. For this compound, potential side reactions in the context of palladium-catalyzed cross-coupling include:
-
Premature Boc Deprotection: While generally stable to the basic conditions, prolonged reaction times, high temperatures, or the presence of certain additives could lead to the cleavage of the Boc group. This would expose the primary amine, which could then participate in side reactions, such as N-arylation in Buchwald-Hartwig reactions, leading to oligomeric byproducts.
-
Benzylic C-H Activation: The benzylic protons of the benzylcarbamate moiety could potentially undergo C-H activation under certain palladium catalysis conditions, although this is less common for sp³ C-H bonds in the absence of a directing group.[3]
-
Homocoupling: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid or the aryl halide. Careful control of reaction conditions and catalyst choice can minimize this.
To mitigate these risks, it is crucial to carefully select the catalyst, ligands, base, and solvent system for each specific transformation. The use of modern, highly active catalyst systems can often allow for milder reaction conditions, thereby preserving the integrity of the Boc protecting group.[4]
Visualization of Synthetic Pathways and Logic
The following diagrams illustrate the synthetic workflow and the logical relationship of the components in the described reactions.
Caption: Workflow for the synthesis of this compound.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a robust and versatile building block for multi-step synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its Boc protecting group offers good stability under the typically basic conditions of Suzuki, Heck, and Buchwald-Hartwig reactions, outperforming base-labile alternatives like Fmoc. While the potential for premature deprotection exists under harsh conditions, careful optimization of the reaction parameters, including the use of modern catalyst systems, can ensure high yields and minimize side reactions. The provided protocols and comparative data serve as a valuable resource for chemists in designing and executing complex synthetic strategies in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 3. Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tert-butyl 3-bromobenzylcarbamate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-butyl 3-bromobenzylcarbamate, a compound often used in organic synthesis. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be familiar with the inherent hazards of this compound. This compound is a solid and, while its toxicological properties have not been fully investigated, it is prudent to handle it with care.
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.
-
Body Protection: A lab coat or long-sleeved clothing is necessary to protect the skin.
-
Respiratory Protection: If there is a risk of dust formation, a respirator may be required.
General Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust.
-
Prevent contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
Spill Response Protocol:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[1] Avoid actions that could generate dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Dispose: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.
III. Disposal Procedure for this compound
The primary method for the disposal of this compound and its contaminated containers is through an approved hazardous waste disposal facility. Do not release this chemical into the environment.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Place unwanted this compound solid into a clearly labeled, sealed, and appropriate hazardous waste container.
-
Empty containers that held the chemical should also be treated as hazardous waste and collected in a designated container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard information as per your institution's and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide them with an accurate description and quantity of the waste.
-
IV. Chemical and Physical Properties Overview
A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.
| Property | Value |
| Physical State | Solid |
| Melting Point | 105 - 109 °C / 221 - 228.2 °F[1] |
| Boiling Point | No information available[1] |
| Flash Point | No information available[1] |
| Incompatible Materials | Strong oxidizing agents[1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1] |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
